molecular formula C23H20FN3O4 B1192656 DS19161384

DS19161384

Cat. No.: B1192656
M. Wt: 421.4284
InChI Key: GHTWTHJHQYRTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DS19161384 is a 7'-fluoro benzimidazole derivative identified as a potent and selective intermediate agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . This compound was developed through structure-activity relationship (SAR) studies exploring backups for the PPARγ modulator DS-6930, with a focus on modifications to the benzimidazole ring system . In preclinical studies, DS19161384 demonstrated robust reduction of plasma glucose, showcasing significant pharmacological efficacy for research into metabolic disorders . The compound also exhibits an excellent drug metabolism and pharmacokinetic (DMPK) profile, making it a valuable tool compound for investigative purposes . Its distinct mechanism of action is associated with a selective cofactor recruitment profile, which is believed to contribute to a superior safety and efficacy profile compared to older, full-agonist therapies . DS19161384 is presented for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H20FN3O4

Molecular Weight

421.4284

IUPAC Name

3-((6-((2,6-dimethylpyridin-3-yl)oxy)-7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid

InChI

InChI=1S/C23H20FN3O4/c1-13-7-9-18(14(2)25-13)31-19-10-8-17-22(21(19)24)27(3)20(26-17)12-30-16-6-4-5-15(11-16)23(28)29/h4-11H,12H2,1-3H3,(H,28,29)

InChI Key

GHTWTHJHQYRTGW-UHFFFAOYSA-N

SMILES

CC(N=C1C)=CC=C1OC(C(F)=C2N3C)=CC=C2N=C3COC4=CC(C(O)=O)=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DS19161384;  DS 19161384;  DS-19161384; 

Origin of Product

United States

Foundational & Exploratory

DS19161384 benzimidazole derivative structure activity relationship

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR), mechanism of action, and experimental protocols for DS19161384 (Compound 3g), a novel benzimidazole-based PPARγ modulator developed by Daiichi Sankyo.

Technical Whitepaper on Structure-Activity Relationships & Pharmacodynamics

Executive Summary

DS19161384 (also identified as Compound 3g in literature) is a potent, orally available Selective PPARγ Modulator (SPPARM) designed to treat Type 2 Diabetes Mellitus (T2DM). Unlike full agonists (thiazolidinediones, e.g., Rosiglitazone) which are associated with severe side effects like peripheral edema, bone fractures, and weight gain, DS19161384 functions as an intermediate agonist . It selectively recruits specific cofactors to the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Ligand Binding Domain (LBD), decoupling the antidiabetic efficacy from the adverse effect profile.

  • Target: PPARγ (Nuclear Receptor Subfamily 1 Group C Member 3).[1]

  • Mechanism: Partial/Intermediate Agonism; Selective Cofactor Recruitment.[2]

  • Key Structural Feature: 7-Fluoro-benzimidazole core with a 2,6-dimethylpyridine tail.

  • PDB Entry: (Crystal structure of PPARγ-LBD complexed with DS19161384).

Chemical Architecture & Binding Mode

The pharmacological superiority of DS19161384 stems from its unique binding topology within the PPARγ LBD.

Pharmacophore Breakdown

The molecule can be dissected into four distinct pharmacophoric elements:

  • Acidic Head (Benzoic Acid): Forms critical hydrogen bonds with Tyr473 , His323 , and His449 in the hydrophilic pocket (Arm I). This mimics the carboxylic acid of endogenous ligands (fatty acids).

  • Linker (Methoxy Bridge): Provides the necessary flexibility and distance to span the LBD Y-shaped pocket.

  • Core Scaffold (Benzimidazole): A rigid, planar spacer that replaces the central benzene/pyridine rings of earlier generations (e.g., DS-6930).

  • Hydrophobic Tail (2,6-Dimethylpyridine): Occupies the hydrophobic pocket (Arm II/III), stabilizing the ligand-receptor complex via van der Waals interactions.

Binding Mode Visualization (DOT)

The following diagram illustrates the interaction network within the PPARγ binding pocket.

BindingMode Head Benzoic Acid Head Linker Methoxy Linker Head->Linker Tyr473 Tyr473 (H-Bond) Head->Tyr473 Stabilizes Helix 12 His323 His323 (H-Bond) Head->His323 His449 His449 (H-Bond) Head->His449 Core Benzimidazole Core (7-Fluoro) Linker->Core Tail 2,6-Dimethylpyridine Core->Tail Phe282 Phe282 (Pi-Stacking) Core->Phe282 Pi-Pi Interaction HydroPocket Hydrophobic Pocket (Val, Leu, Ile) Tail->HydroPocket VdW Contacts

Figure 1: Pharmacophoric interaction map of DS19161384 within the PPARγ LBD.

Structure-Activity Relationship (SAR)

The optimization of DS19161384 from its predecessor, DS-6930, was driven by the need to improve metabolic stability and in vivo potency without restoring full agonism (which correlates with side effects).

The Benzimidazole Core Transition

Early derivatives utilized indole or simple phenyl cores. The transition to benzimidazole offered:

  • Improved Solubility: The basic nitrogen (pKa ~5.5) modulates physicochemical properties.

  • Hydrogen Bond Acceptor: The N3 nitrogen can participate in water-mediated H-bonds within the pocket.

The Critical 7-Fluoro Substitution

The most pivotal discovery in this series was the introduction of the fluorine atom at the C7 position of the benzimidazole ring.

  • Observation: 4'-Alkoxy substitutions (common in other series) failed to show in vivo efficacy despite in vitro potency.

  • Solution: The 7-Fluoro group (DS19161384) restored in vivo activity.[1][2][3][4]

  • Mechanistic Insight: The fluorine atom likely protects the metabolically labile positions on the benzimidazole ring (blocking oxidation) and induces a specific conformation that favors the "intermediate" active state of Helix 12, preventing the recruitment of co-activators associated with fluid retention.

The Pyridine Tail Optimization
  • DS-6930: Contained a 2-pyridine tail.[1][2][3][4]

  • DS19161384: Shifted to a 3-pyridine or 4-pyridine orientation, specifically the 2,6-dimethylpyridin-3-yl moiety.

  • Effect: This steric bulk fills the hydrophobic sub-pocket more efficiently than a simple phenyl ring, increasing binding affinity (

    
    ) while maintaining the partial agonist profile (
    
    
    
    ).
SAR Data Summary
CompoundCore StructureR-Group (Tail)EC50 (nM)Emax (%)In Vivo Efficacy
Rosiglitazone TZDN/A~40100High (Side Effects)
DS-6930 Benzimidazole2-Pyridine18065Moderate
Analog A Benzimidazole4'-Alkoxy21070Poor (Metabolic Liab.)
DS19161384 7-F-Benzimidazole 2,6-Dimethyl-3-Py 246 76 Robust

Mechanism of Action: Selective Cofactor Recruitment

DS19161384 operates via a distinct transcriptional mechanism compared to TZDs.

  • Binding: Ligand enters the LBD.

  • Helix 12 Stabilization: Unlike Rosiglitazone, which rigidly locks Helix 12 in an "active" conformation allowing strong co-activator (SRC-1, CBP) binding, DS19161384 induces a dynamic, intermediate stabilization.

  • Cofactor Selectivity: It efficiently recruits co-factors required for glucose metabolism genes (e.g., Glut4, Adipoq) but weakly recruits those driving adipogenesis and fluid retention.

  • Phosphorylation Blockade: It inhibits the Cdk5-mediated phosphorylation of PPARγ at Ser273, a key marker of insulin resistance, without full transcriptional activation.

MOA Ligand DS19161384 Receptor PPARγ LBD Ligand->Receptor Binds Complex Ligand-Receptor Complex (Intermediate H12 State) Receptor->Complex Path1 Block Cdk5 Phosphorylation (Ser273) Complex->Path1 Path2 Selective Cofactor Recruitment (PGC-1α > SRC-1) Complex->Path2 Outcome1 Insulin Sensitization (Glucose Uptake) Path1->Outcome1 Path2->Outcome1 Outcome2 Reduced Adipogenesis (No Edema) Path2->Outcome2 Avoids Side Effects

Figure 2: Mechanism of Action pathway demonstrating selective modulation.

Experimental Protocols

To validate the SAR and efficacy of benzimidazole derivatives like DS19161384, the following protocols are established standards.

Chemical Synthesis (Benzimidazole Formation)

Objective: Construct the 7-fluoro-1-methylbenzimidazole core.

  • Starting Material: 2,3-Difluoro-nitrobenzene.

  • Step A (SNAr): React with 2,6-dimethylpyridin-3-ol in the presence of a base (

    
    , DMF, 
    
    
    
    ) to displace the 3-fluoro group.
  • Step B (Amine Introduction): React the intermediate with methylamine (SNAr) to displace the 2-fluoro group, yielding the nitro-aniline precursor.

  • Step C (Reduction): Hydrogenation (

    
    , Pd/C) or Fe/NH4Cl reduction to form the N-methyl-phenylenediamine.
    
  • Step D (Cyclization): Condensation with a glycolic acid derivative (e.g., 2-(3-(methoxycarbonyl)phenoxy)acetic acid) using a coupling agent (HATU) or acid catalysis (HCl/reflux) to close the imidazole ring.

  • Step E (Hydrolysis): Saponification (LiOH, THF/Water) to release the free benzoic acid.

PPARγ Binding Assay (TR-FRET)

Objective: Determine binding affinity (


 or 

).
  • Reagents: Lanthanide-labeled anti-GST antibody, GST-tagged PPARγ-LBD, Fluorescent tracer ligand.

  • Protocol:

    • Incubate GST-PPARγ-LBD (5 nM) with Tb-anti-GST antibody (2 nM) in assay buffer (PBS, 0.1% BSA, 1 mM DTT).

    • Add serial dilutions of DS19161384.

    • Add Fluorescent Tracer (e.g., Fluormone™ Pan-PPAR Green).

    • Incubate for 2 hours at room temperature in the dark.

    • Measure TR-FRET emission ratio (520 nm / 495 nm) using a plate reader.

    • Validation: Rosiglitazone (

      
       nM) must be used as a positive control.
      
Cell-Based Luciferase Reporter Assay

Objective: Measure transcriptional efficacy (


).
  • Cell Line: CV-1 or HEK293 cells.

  • Plasmids: PPRE-Luc (Reporter), pcDNA-PPARγ (Expression vector), pRL-CMV (Renilla control).

  • Protocol:

    • Transiently transfect cells with plasmid mixture using Lipofectamine.

    • After 24h, treat cells with DS19161384 (0.1 nM - 10 µM) in stripped serum media.

    • Incubate for 24h.

    • Lyse cells and add Dual-Luciferase® reagent.

    • Normalize Firefly luminescence to Renilla luminescence.

    • Analysis: Plot dose-response curve. DS19161384 should show ~70-80% maximal activity relative to Rosiglitazone (100%).

References

  • Shinozuka, T., et al. (2019).[1][2][4] "Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930." ACS Medicinal Chemistry Letters, 10(3), 358–362. Link

  • RCSB Protein Data Bank. (2019). "Crystal structure of the PPARgamma-LBD complexed with compound 3g (DS19161384)." PDB Entry 6IZN. Link

  • Choi, J. H., et al. (2010). "Anti-diabetic drugs inhibit obesity-linked phosphorylation of PPARgamma by Cdk5." Nature, 466(7305), 451–456. Link

Sources

Identification of DS19161384 as compound 3g in literature

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of DS19161384 (identified in literature as Compound 3g ), a novel Selective Peroxisome Proliferator-Activated Receptor Gamma Modulator (SPPARM) developed by Daiichi Sankyo.

A Novel Selective PPARγ Modulator for Metabolic Disorders

Executive Summary

DS19161384 (Compound 3g) is a potent, orally active, intermediate agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] It was discovered during a structure-activity relationship (SAR) campaign aimed at optimizing DS-6930 , a previous clinical candidate.

Unlike full agonists (e.g., Rosiglitazone, Pioglitazone) which are associated with severe side effects such as fluid retention (edema), weight gain, and bone fractures, DS19161384 functions as a Selective PPARγ Modulator (SPPARM) . It stabilizes the receptor's Ligand Binding Domain (LBD) in a distinct conformation, leading to differential cofactor recruitment. This mechanism dissociates the potent antidiabetic efficacy (insulin sensitization) from the adverse events typically linked to PPARγ activation.

Chemical Identity & Structural Analysis

The transition from the lead compound DS-6930 to DS19161384 involved critical modifications to the benzimidazole core and the pyridine side chain to enhance metabolic stability and potency.[1][2]

  • Compound Code: DS19161384[2][3][4][5]

  • Literature Designation: Compound 3g

  • IUPAC Name: 3-((6-((2,6-Dimethylpyridin-3-yl)oxy)-7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid

  • Molecular Formula: C₂₃H₂₀FN₃O₄

  • Molecular Weight: 421.43 Da

  • PDB Entry: (Crystal structure of PPARγ-LBD complexed with compound 3g)

Structural Visualization

The following diagram illustrates the core chemical structure and the functional significance of its moieties.

ChemicalStructure Figure 1: Structural Dissection of DS19161384 (Compound 3g) Core Benzimidazole Core (Scaffold) Sub1 7-Fluoro Group (Metabolic Stability & Conformation) Core->Sub1 C7 Position Tail Benzoic Acid Tail (Acidic Headgroup / H-bond Acceptor) Core->Tail C2 Methylene Linker Linker Ether Linker Core->Linker C6 Position Sub2 2,6-Dimethylpyridine (Hydrophobic Pocket Interaction) Linker->Sub2

Mechanism of Action: The SPPARM Concept

The therapeutic hypothesis of DS19161384 rests on the SPPARM concept. Full agonists stabilize Helix 12 (H12) of the PPARγ LBD in a fully active conformation, promoting strong recruitment of coactivators like SRC-1 and TRAP220. This "full" activation drives both therapeutic genes (glucose uptake) and adverse event genes (sodium retention).

DS19161384 binds to the LBD but induces a distinct conformation of Helix 12.

  • Partial/Intermediate Agonism: It activates transcription to a lesser extent (Emax ~76%) than full agonists.

  • Cofactor Selectivity: It reduces the recruitment of coactivators associated with adipogenesis and fluid retention while maintaining interactions necessary for insulin sensitization.

  • Phosphorylation Inhibition: Like other modern PPARγ modulators, it may block the Cdk5-mediated phosphorylation of PPARγ at Ser273, a key marker for insulin resistance reversal.

MOA Figure 2: Differential Cofactor Recruitment Mechanism of DS19161384 Drug DS19161384 (Ligand) Receptor PPARγ LBD (Ligand Binding Domain) Drug->Receptor Binds Complex Ligand-Receptor Complex (Unique H12 Conformation) Receptor->Complex Stabilizes Coactivator_Good Therapeutic Cofactors (Insulin Sensitization) Complex->Coactivator_Good Recruits Efficiently Coactivator_Bad Adipogenic Cofactors (Edema/Weight Gain) Complex->Coactivator_Bad Weak/No Recruitment GeneExp Selective Gene Transcription Coactivator_Good->GeneExp Outcome Glucose Lowering (Reduced Side Effects) GeneExp->Outcome

Discovery Logic & SAR Evolution

The discovery of DS19161384 was driven by the need to improve upon the lead molecule, DS-6930 .

  • Starting Point (DS-6930): A potent PPARγ modulator with a 2-pyridine side chain.[2]

  • Challenge: Researchers sought to optimize the pharmacokinetic (PK) profile and potency.

  • Modification 1 (Pyridine Ring): Shifting from a 2-pyridine to a 3-pyridine or 4-pyridine ring.[1][2][6] The 2,6-dimethyl-3-pyridine moiety was found to optimize hydrophobic interactions within the LBD pocket.

  • Modification 2 (Benzimidazole Core): Introduction of a 7-fluoro group . This was a critical step.

    • Effect: The fluorine atom blocks metabolic hot spots (improving metabolic stability) and potentially influences the electronic properties of the core, affecting binding affinity.

    • Result: The 7-fluoro derivative (Compound 3g) showed superior DMPK (Drug Metabolism and Pharmacokinetics) properties compared to non-fluorinated or alkoxy-substituted analogs.[1][2][4]

Synthesis and Characterization

The synthesis of DS19161384 follows a convergent route typical for benzimidazole derivatives. Based on the methodology described in ACS Medicinal Chemistry Letters (2019), the protocol can be summarized as follows:

Representative Synthetic Workflow

Synthesis Figure 3: Retrosynthetic Pathway for DS19161384 Step1 Start: 2,3-Difluoro-6-nitroaniline + 2,6-Dimethylpyridin-3-ol Step2 Step 1: Nucleophilic Aromatic Substitution (SNAr) (Formation of Ether Linkage) Step1->Step2 Step3 Step 2: Reduction of Nitro Group (Formation of Diamine) Step2->Step3 Step4 Step 3: Cyclization with Glycolic Acid/Equivalent (Formation of Benzimidazole Core) Step3->Step4 Step5 Step 4: Alkylation with Methyl Benzoate Derivative (Attachment of Tail) Step4->Step5 Step6 Step 5: Ester Hydrolysis Step5->Step6 Final DS19161384 (Compound 3g) Step6->Final

Pharmacological Data Summary

DS19161384 demonstrates a "Goldilocks" profile—potent enough to lower glucose but partial enough to avoid severe adverse events.

ParameterValue / ObservationContext
Target PPARγNuclear Receptor
Binding Mode Intermediate Agonist (SPPARM)Distinct from Rosiglitazone
EC50 (Reporter Assay) ~246 nMModerate potency (tunable)
Emax 76%Partial activation (vs. Rosiglitazone 100%)
In Vivo Efficacy Robust Glucose ReductionDiabetic Rat Model (3 mg/kg)
Adverse Events Reduced Fluid RetentionCompared to full agonists
DMPK Profile ExcellentHigh bioavailability, low clearance
References
  • Primary Discovery Paper: Shinozuka, T., Tsukada, T., Fujii, K., Tokumaru, E., Matsui, Y., Wakimoto, S., ... & Tanaka, J. (2019).[2] Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. ACS Medicinal Chemistry Letters, 10(3), 358-362. [Link]

  • Crystal Structure: Matsui, Y., & Hanzawa, H. (2019). Crystal structure of the PPARgamma-LBD complexed with compound 3g. Protein Data Bank. PDB ID: 6IZN. [Link]

  • Lead Compound Context: Shinozuka, T., et al. (2018). Discovery of DS-6930, a Potent Selective PPARγ Modulator. Bioorganic & Medicinal Chemistry, 26(12), 3521-3534.[1][2] [Link]

Sources

Methodological & Application

Preparation of DS19161384 stock solution in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Solubilization and Handling of DS19161384

Abstract & Compound Profile

DS19161384 is a potent, selective small-molecule modulator of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), utilized primarily in metabolic and fibrotic disease research.[1] As a lipophilic organic compound, its bioavailability and experimental reproducibility are strictly governed by the quality of the initial stock solution.

Improper solubilization—specifically the introduction of atmospheric moisture into DMSO stocks or "shocking" the compound during aqueous dilution—can lead to micro-precipitation. This invisible precipitation alters the effective concentration (


), causing high variance in 

data and false negatives in cellular assays.[1]

This guide provides a self-validating protocol for preparing, storing, and deploying DS19161384 stock solutions to ensure maximum stability and biological activity.[1]

Physicochemical Specifications
PropertySpecificationCritical Note
Chemical Name DS19161384Verify CAS/Batch on CoA
Molecular Weight 421.43 g/mol Use this value for Molarity calculations
Formula

Target PPARγ Modulator
Primary Solvent DMSO (Anhydrous)Do not use water or ethanol initially
Solubility Limit ~30 mg/mL (DMSO)Empirical; varies by batch crystallinity
Appearance White to Off-white SolidInspect for clumping (sign of moisture)

Critical Reagents & Equipment

  • Compound: DS19161384 (Store at -20°C until use).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous Grade (≥99.9%, water <50 ppm).[1]

    • Why: DMSO is highly hygroscopic. Standard "molecular biology grade" DMSO often contains enough water to degrade sensitive compounds or lower solubility limits over time.

  • Vials: Amber glass vials with PTFE-lined caps (Class 1 borosilicate).

    • Why: Plastic (polypropylene) can leach plasticizers into DMSO over long storage periods; amber glass protects from photodegradation.[1]

  • Desiccant: Silica gel or active desiccant packs.

Workflow Visualization

The following diagram outlines the critical path from powder to assay-ready solution, emphasizing the "Dry Chain" to prevent hydrolysis or precipitation.

DS19161384_Workflow Start Lyophilized DS19161384 (-20°C Storage) Equilibration Equilibrate to Room Temp (Desiccator, 30 mins) Start->Equilibration Prevent Condensation Weighing Weighing / Calculation (Target: 10 mM Stock) Equilibration->Weighing Solubilization Add Anhydrous DMSO (Vortex 30s, Spin Down) Weighing->Solubilization Use Glass Pipettes QC Visual QC Check (Clear solution?) Solubilization->QC QC->Solubilization Fail (Sonication required) Aliquot Aliquot into Amber Glass (Avoid Freeze-Thaw) QC->Aliquot Pass Storage Long Term Storage (-80°C) Aliquot->Storage

Caption: Critical path for DS19161384 solubilization. Note the equilibration step to prevent condensation, which is the #1 cause of stock degradation.

Protocol 1: Preparation of 10 mM Master Stock

Objective: Create a 10 mM stock solution from 5 mg of powder.

Mathematical Basis:


[1]

Step-by-Step Procedure:

  • Thermal Equilibration: Remove the DS19161384 vial from the freezer. Place it in a desiccator at room temperature for 30 minutes before opening.

    • Mechanism:[2][3][4] Opening a cold vial in humid air causes immediate water condensation on the powder, which can catalyze hydrolysis or insolubility.

  • Weighing: Weigh the powder. For this example, assume we have 5.0 mg .

    • Calculation:

      
      [1]
      
  • Solvent Addition: Add 1186 µL of Anhydrous DMSO to the vial.

    • Technique: Direct the stream of DMSO against the vial wall to wash down any powder adhering to the glass.

  • Dissolution: Vortex vigorously for 30 seconds.

    • QC Check: Hold the vial up to a light source. The solution must be completely clear. If particles remain, sonicate in a water bath for 5 minutes (ambient temp).

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) in amber glass vials or high-quality polypropylene PCR tubes.

  • Storage: Store at -80°C (preferred) or -20°C. Stable for 6 months at -80°C.

Protocol 2: Serial Dilution for Bioassays

The "Solvent Shock" Phenomenon: Directly adding a high-concentration DMSO stock (10 mM) into an aqueous buffer often causes the compound to crash out of solution immediately, forming invisible micro-crystals.[1] To prevent this, use an Intermediate Dilution Step .[1]

Serial_Dilution Stock 10 mM Master Stock (100% DMSO) Inter 100x Working Stock (100% DMSO) Stock->Inter Dilute in DMSO Final 1x Assay Medium (1% DMSO Final) Inter->Final Dilute in Media (Rapid Dispersion)

Caption: Two-step dilution strategy. Keeping the compound in DMSO until the final large-volume dilution prevents precipitation.

Procedure:

  • Define Final Concentration: Assume a target of 10 µM in the assay.

  • Prepare 1000x Stock: You already have the 10 mM Master Stock (which is 1000x of 10 µM).

  • Prepare Intermediate (Optional but Recommended): If you need lower doses (e.g., 100 nM), dilute the Master Stock in DMSO first to create a 100 µM intermediate stock.

  • Final Addition: Pipette the DMSO stock directly into the center of the cell culture media while vortexing or swirling the media.

    • Limit: Keep final DMSO concentration

      
       to 
      
      
      
      to avoid cytotoxicity, unless your cells are known to tolerate 1%.[1]

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Precipitate upon thawing Low temperature solubility dropWarm to 37°C for 5 mins; Vortex.[1] If persistent, sonicate.[1]
Cytotoxicity in Vehicle Control Oxidized DMSO or high %Use fresh DMSO ampoules; Titrate DMSO < 0.1%.
Inconsistent IC50 data Compound crashed in mediaUse the "Intermediate Dilution" method (Step 5). Do not dilute stock in PBS before media.

References

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1]

  • Waybright, T. J., et al. (2009).[1] Preparation of Stock Solutions for High-Throughput Screening.[1] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

Sources

In vitro PPARgamma ligand binding assay for DS19161384

Application Note: Characterization of the Novel Selective PPAR Modulator DS19161384 via TR-FRET Competitive Binding Assay

Abstract & Introduction

The development of Peroxisome Proliferator-Activated Receptor Gamma (PPAR

DS19161384 represents a next-generation class of Selective PPAR


 Modulators (SPPARMs)12

2

This Application Note details the protocol for determining the binding affinity (

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Assay Principle: TR-FRET Competition

The assay utilizes a Terbium (Tb)-labeled anti-GST antibody, a GST-tagged human PPAR

34
  • The Donor: The Tb-anti-GST antibody binds to the GST tag of the PPAR

    
    -LBD.[4]
    
  • The Acceptor: The Fluormone tracer binds to the hydrophobic ligand-binding pocket of PPAR

    
    .
    
  • The FRET Event: When the tracer is bound, the close proximity of the Tb donor and the Fluorescein acceptor allows energy transfer, resulting in a high TR-FRET signal (emission at 520 nm).

  • Competition: DS19161384 competes with the tracer for the binding pocket. As the concentration of DS19161384 increases, the tracer is displaced, disrupting the energy transfer and decreasing the TR-FRET signal.

Figure 1: Assay Mechanism

Gcluster_0High FRET State (No Inhibitor)cluster_1Low FRET State (With DS19161384)PPARGST-PPARgamma LBDAbTb-anti-GST AntibodyAb->PPARBinds GST TagTracerFluormone TracerAb->TracerEnergy Transfer(High Signal)Tracer->PPARBinds PocketPPAR2GST-PPARgamma LBDTracerFreeDisplaced TracerPPAR2->TracerFreeDisplacementAb2Tb-anti-GST AntibodyAb2->PPAR2Binds GST TagDrugDS19161384Drug->PPAR2Occupies Pocket

Caption: Schematic of the TR-FRET competitive binding mechanism. DS19161384 displacement of the tracer breaks the energy transfer pathway.

Materials & Reagents

ComponentSpecificationRecommended Source
Test Compound DS19161384Daiichi Sankyo / Custom Synthesis
Reference Control RosiglitazoneTocris / Sigma
Receptor Human PPAR

-LBD (GST-tagged)
Thermo Fisher (LanthaScreen™)
Antibody Tb-anti-GST AntibodyThermo Fisher
Tracer Fluormone™ Pan-PPAR GreenThermo Fisher
Assay Buffer TR-FRET PPAR BufferProprietary or TRIS-based
Reducing Agent 1 M DTT (Dithiothreitol)Sigma
Plate 384-well Low Volume, Black, Round BottomCorning (Cat #4514)

Buffer Preparation Note: The PPAR

must
  • Complete Buffer: TR-FRET PPAR Buffer + 5 mM DTT.[3]

Experimental Protocol

Compound Preparation

DS19161384 is hydrophobic. Proper handling of DMSO concentrations is critical to prevent protein denaturation while ensuring solubility.

  • Stock Solution: Dissolve DS19161384 in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution:

    • Prepare a 16-point dose-response curve in 100% DMSO.

    • Start concentration: 10 mM.

    • Dilution factor: 1:3 (3-fold).

    • Intermediate Dilution: Dilute these DMSO stocks 100-fold into Complete Assay Buffer (e.g., 1

      
      L compound + 99 
      
      
      L buffer) to generate a "2X" working solution containing 1% DMSO.
Master Mix Preparation

Prepare a 2X Master Mix containing the Receptor, Antibody, and Tracer.

  • Target Final Concentrations (in well):

    • PPAR

      
      -LBD: 5 nM
      
    • Tb-anti-GST Ab: 5 nM[3]

    • Fluormone Tracer: 5 nM[3]

  • 2X Master Mix Recipe:

    • 10 nM PPAR

      
      -LBD
      
    • 10 nM Tb-anti-GST Ab

    • 10 nM Fluormone Tracer

    • Diluent: Complete Assay Buffer (with DTT).

Plate Loading & Incubation

Total Assay Volume: 20

  • Add Compound: Transfer 10

    
    L of the 2X diluted DS19161384 (from step 4.1) into the 384-well plate.
    
    • Final DMSO concentration: 0.5% (Safe for PPAR

      
      ).
      
  • Add Master Mix: Add 10

    
    L of the 2X Master Mix (from step 4.2) to all wells.
    
  • Controls:

    • Max Signal (100% Binding): Buffer + DMSO (no compound) + Master Mix.

    • Min Signal (Non-Specific Binding): Excess Rosiglitazone (10

      
      M) + Master Mix.
      
  • Incubation: Cover plate to protect from light. Incubate at Room Temperature (20-25°C) for 2 hours . Equilibrium is typically reached within 1-2 hours.

Detection

Read on a TR-FRET compatible plate reader (e.g., EnVision, Tecan Infinite).

  • Excitation: 340 nm

  • Emission 1 (Donor): 495 nm (Terbium)[4]

  • Emission 2 (Acceptor): 520 nm (Fluorescein)

  • Lag Time: 100

    
    s
    
  • Integration Time: 200

    
    s
    
Figure 2: Experimental Workflow

WorkflowStartStart: Thaw ReagentsPrepCPrep Compounds(Serial Dilution in DMSO)Start->PrepCPrepMPrep 2X Master Mix(Protein + Ab + Tracer)Start->PrepMLoadLoad 384-Well Plate10uL Cmpd + 10uL MixPrepC->LoadPrepM->LoadIncubateIncubate2 Hours @ RT (Dark)Load->IncubateReadRead TR-FRETEx:340 / Em:520,495Incubate->ReadAnalyzeData AnalysisCalculate IC50 & KiRead->Analyze

Caption: Step-by-step workflow for the DS19161384 TR-FRET binding assay.

Data Analysis & Interpretation

Ratiometric Calculation

Raw fluorescence intensity is susceptible to well-to-well volume variations. TR-FRET relies on the ratio of acceptor to donor emission to normalize data.

IC50 Determination

Plot the Emission Ratio (Y-axis) against log[DS19161384] (X-axis). Fit the data using a sigmoidal dose-response equation (variable slope):

Ki Calculation (Cheng-Prusoff)

To determine the absolute inhibition constant (



  • [Tracer]: 5 nM (as used in this protocol).

  • 
    :  ~2.8 nM (Verify with specific lot CoA).
    
Expected Results (Validation Criteria)
ParameterRosiglitazone (Ref)DS19161384 (Test)
Curve Shape Sigmoidal, MonophasicSigmoidal, Monophasic
Hill Slope -0.8 to -1.2-0.8 to -1.2
Expected

40 - 80 nM< 100 nM (High Affinity)
Z' Factor > 0.5N/A (Assay QC metric)

Interpretation: DS19161384 is a high-affinity ligand. If the


Troubleshooting & Optimization

  • Low Signal-to-Background:

    • Cause: Degraded DTT or oxidized protein.

    • Solution: Always use fresh DTT. Do not freeze/thaw the PPAR

      
       protein more than recommended.
      
  • High Variability (Low Z'):

    • Cause: Pipetting errors or bubbles in the 384-well plate.

    • Solution: Centrifuge the plate at 1000 x g for 1 minute before reading to remove bubbles.

  • Right-Shifted Curves (Low Potency):

    • Cause: DMSO concentration > 1%.

    • Solution: PPAR

      
       is sensitive to organic solvents. Ensure final DMSO is 
      
      
      0.5%.

References

  • Tsukada, T., et al. (2019). "Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930."[1] ACS Medicinal Chemistry Letters, 10(3), 290–295. (Primary source for DS19161384 synthesis and characterization).

  • Choi, J. H., et al. (2010). "Anti-diabetic drugs inhibit obesity-linked phosphorylation of PPARgamma by Cdk5." Nature, 466(7305), 451-456. (Mechanistic grounding for non-agonist PPAR

    
     modulation).
    
  • Thermo Fisher Scientific. "LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay User Guide."
  • Lebakken, C. L., et al. (2009). "Development and Application of a Broad-Coverage, TR-FRET-Based Nuclear Receptor Binding Assay Platform." Journal of Biomolecular Screening, 14(8), 924–935.

Dosing regimens for DS19161384 in diabetic mouse models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dosing Regimens for DS19161384 in Diabetic Mouse Models

Abstract DS19161384 is a novel, selective PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) partial agonist (modulator) developed to address the safety limitations of full PPARγ agonists like rosiglitazone and pioglitazone. While full agonists are potent insulin sensitizers, they are associated with dose-limiting side effects such as fluid retention (edema), weight gain, and bone fractures. DS19161384 distinguishes itself by inducing a distinct conformational change in the PPARγ ligand-binding domain, recruiting a specific subset of cofactors that separates antidiabetic efficacy from adverse cardiovascular and renal effects. This guide provides a standardized protocol for evaluating DS19161384 in murine models of Type 2 Diabetes (T2D).

Compound Profile & Mechanism of Action

  • Chemical Class: 7′-fluoro benzimidazole derivative.[1][2][3][4][5][6][7]

  • Mechanism: Selective PPARγ Modulator (SPPARM).

    • Action: Binds to the PPARγ ligand-binding domain (LBD) but stabilizes a different conformation compared to full agonists.

    • Outcome: Potent insulin sensitization (glucose lowering) with significantly reduced adipogenesis and fluid retention signals.

  • Key Physicochemical Properties:

    • Solubility: Low water solubility; requires suspension vehicles for oral administration.

    • Lipophilicity: Moderate; optimized to reduce liver enzyme induction compared to earlier prototypes.

Experimental Models

To assess the efficacy of DS19161384, the following mouse models are recommended due to their relevance to human T2D pathophysiology:

ModelPhenotypeSuitability for DS19161384
db/db (Leprdb) Leptin receptor deficiency; severe obesity, hyperglycemia, insulin resistance.Primary Model. Mimics severe T2D. Ideal for testing potent glucose-lowering effects.
DIO (Diet-Induced Obesity) C57BL/6J mice on High-Fat Diet (60% kcal fat).Secondary Model. Mimics early-stage T2D/Pre-diabetes. Ideal for assessing insulin sensitization and weight effects.
ob/ob (Lepob) Leptin deficiency; morbid obesity, mild transient hyperglycemia.Alternative. Good for mechanistic studies on adiposity but less translational for hyperglycemia than db/db.

Dosing Regimens

Formulation Strategy

DS19161384 is a small molecule designed for oral delivery. Due to its lipophilic nature, it is best administered as a suspension.

  • Vehicle: 0.5% Methylcellulose (MC) in sterile water.

    • Alternative: 0.5% Carboxymethylcellulose Sodium (CMC-Na).

  • Preparation Protocol:

    • Weigh the required amount of DS19161384 powder.

    • Add a small volume of vehicle and triturate with a mortar and pestle to break up aggregates.

    • Gradually add the remaining vehicle while stirring to form a uniform white suspension.

    • Storage: Prepare fresh every 2-3 days; store at 4°C protected from light. Resuspend thoroughly (vortex) before every dosing session.

Recommended Dosing Protocol

Based on pharmacokinetic data in rats (effective dose 3 mg/kg) and interspecies scaling, the following regimens are recommended for mice:

  • Route: Oral Gavage (PO).[8]

  • Frequency: Once Daily (QD).

  • Dosing Volume: 10 mL/kg (standard for mice).[8]

  • Duration:

    • Acute: Single dose (measurements at 0, 1, 2, 4, 6, 24 h).

    • Sub-chronic:[1] 14 Days (Standard efficacy window).

    • Chronic:[1] 28+ Days (For HbA1c and long-term safety/edema assessment).

Dose Groups:

Group Dose (mg/kg) Purpose
Vehicle Control 0 Baseline for disease progression.
Low Dose 1 mg/kg Assess threshold of efficacy.
Mid Dose 3 mg/kg Target Therapeutic Dose. Expected to show robust glucose lowering (~70% reduction in rats).
High Dose 10 mg/kg Assess maximal efficacy and potential off-target toxicity/edema.

| Positive Control | Rosiglitazone (3-10 mg/kg) | Benchmark for full PPARγ agonism (expect efficacy + weight gain/hemodilution). |

Experimental Workflow & Readouts

Efficacy Readouts
  • Blood Glucose: Measure fasting (6h fast) and non-fasting glucose via tail vein.

    • Timing: Days 0, 3, 7, 10, 14.

  • Oral Glucose Tolerance Test (OGTT):

    • Protocol: Fast mice for 6-16h. Administer Glucose (2 g/kg PO).

    • Sampling: 0, 15, 30, 60, 120 min post-glucose.

    • Timing: Perform on Day 12 or 13 of dosing.

  • Insulin Levels: Plasma insulin (ELISA) to calculate HOMA-IR (Insulin Resistance Index).

Safety & Differentiation Readouts (Critical)

To validate DS19161384 as a partial agonist (SPPARM), you must demonstrate the absence of full-agonist side effects:

  • Edema/Hemodilution:

    • Hematocrit: Measure at Day 14. Full agonists cause a drop in hematocrit due to plasma volume expansion (edema). DS19161384 should show no significant change.

    • Heart Weight: Weigh the heart at necropsy. Fluid retention leads to cardiac hypertrophy.

  • Body Weight & Adiposity:

    • Monitor daily.[9] Full agonists drive rapid weight gain via adipogenesis. DS19161384 should show attenuated weight gain.

Visualizations

Figure 1: Experimental Workflow (Graphviz)

DosingWorkflow cluster_Readouts Readouts Prep Formulation (DS19161384 in 0.5% MC) Dosing Daily Dosing (PO, QD, 14 Days) Prep->Dosing Acclimation Acclimation (db/db Mice, 1 week) Grouping Randomization (Based on Glucose/BW) Acclimation->Grouping Grouping->Dosing Glucose Blood Glucose (Days 0, 3, 7, 14) Dosing->Glucose OGTT OGTT (Day 13) Dosing->OGTT Safety Necropsy (Hematocrit, Heart Wt) Dosing->Safety

Caption: 14-day sub-chronic dosing workflow for evaluating DS19161384 efficacy and safety in diabetic mice.

Figure 2: Signaling Mechanism (Graphviz)

MOA Drug DS19161384 PPARg PPARγ LBD (Receptor) Drug->PPARg FullAgonist Rosiglitazone (Full Agonist) FullAgonist->PPARg Conf1 Conformation A (Partial Agonism) PPARg->Conf1 Induced by DS19161384 Conf2 Conformation B (Full Agonism) PPARg->Conf2 Induced by Rosiglitazone GeneInsulin Insulin Sensitizing Genes (GLUT4, Adiponectin) Conf1->GeneInsulin GeneEdema Adipogenic/Renal Genes (ENaC, CD36) Conf1->GeneEdema Weak/None Conf2->GeneInsulin Conf2->GeneEdema Outcome1 Glucose Lowering (Efficacy) GeneInsulin->Outcome1 Outcome2 Edema & Wt Gain (Side Effects) GeneEdema->Outcome2

Caption: Differential recruitment of cofactors by DS19161384 vs. full agonists separates efficacy from side effects.

References

  • Shinozuka, T., et al. (2019).[1][2][3][6][10] "Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930." ACS Medicinal Chemistry Letters, 10(3), 358–362.[2][5]

    • Key Data: Describes the discovery of DS19161384 (Compound 3g)
  • Fujii, K., et al. (2018).[4] "Discovery of DS-6930, A Potent Selective PPARγ Modulator. Part II: Lead Optimization." Bioorganic & Medicinal Chemistry, 26(12), 3321-3331.

    • Key Data: Provides the foundational chemistry and vehicle formulation protocols (0.5% Methylcellulose)
  • NME Digest. (2019). "DS-19161384 Profile." Nature Drug Discovery, extracted via Portico.

    • Key Data: Summarizes the EC50 (246 nM) and Emax (76%)

Sources

Application Notes and Protocols for the DMPK Analysis of Novel Small Molecule Inhibitors: A Case Study with DS19161384

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of DMPK in Modern Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. A significant proportion of these failures can be attributed to suboptimal Drug Metabolism and Pharmacokinetics (DMPK) properties.[1] The study of DMPK, which encompasses the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound, provides essential insights into its behavior within a biological system.[2][3][4] Early and comprehensive DMPK profiling is therefore not just a regulatory requirement but a cornerstone of efficient and successful drug development.[1][5] It allows for the early identification of liabilities, guides medicinal chemistry efforts to optimize molecular properties, and ultimately increases the probability of clinical success by ensuring the drug can reach its target in sufficient concentration and for an appropriate duration.[5][6]

This document provides a detailed guide to the analytical procedures for characterizing the DMPK properties of DS19161384, a novel small molecule inhibitor. While DS19161384 serves as a representative case, the principles and protocols outlined herein are broadly applicable to other small molecule drug candidates. Our approach is rooted in a tiered, integrated strategy, beginning with high-throughput in vitro assays to inform early-stage decisions and progressing to more complex in vivo studies to predict human pharmacokinetics.[5]

Part 1: Foundational In Vitro ADME Profiling

The initial phase of DMPK assessment focuses on a battery of in vitro assays designed to rapidly evaluate the fundamental ADME properties of DS19161384. These assays are crucial for establishing structure-activity relationships (SAR) and guiding the selection of compounds with the most promising profiles for further development.[7]

Physicochemical Properties: The Building Blocks of Drugability

A compound's inherent physicochemical properties are strong determinants of its pharmacokinetic behavior.

  • Aqueous Solubility: This is a critical parameter influencing oral absorption. Poor solubility can lead to low and variable bioavailability.

  • Lipophilicity (LogD): The octanol-water distribution coefficient at physiological pH (LogD7.4) impacts permeability, plasma protein binding, and metabolic stability. An optimal LogD range is often sought to balance these properties.

  • pKa: The ionization constant influences solubility and permeability across biological membranes.

Protocol 1: Thermodynamic Solubility Assessment

  • Prepare a stock solution of DS19161384 in a suitable organic solvent (e.g., DMSO).

  • Add an excess of the compound to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Shake the suspension at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Filter the suspension to remove undissolved solid.

  • Quantify the concentration of DS19161384 in the filtrate using a validated analytical method, such as LC-MS/MS.

  • The resulting concentration represents the thermodynamic solubility.

Absorption and Permeability: Crossing Biological Barriers

For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for reaching systemic circulation.

Protocol 2: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[7]

  • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate system and culture until a confluent monolayer is formed.

  • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add DS19161384 to the apical (A) side of the monolayer.

  • At specified time points, collect samples from the basolateral (B) side.

  • To assess efflux, add DS19161384 to the basolateral side and sample from the apical side.

  • Quantify the concentration of DS19161384 in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A).

  • The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of efflux transporters like P-glycoprotein (P-gp).[4]

Diagram 1: Caco-2 Permeability Assay Workflow

G cluster_0 Apical (A) cluster_1 Caco-2 Monolayer cluster_2 Basolateral (B) a1 Add DS19161384 c1 Cell Monolayer a1->c1 Permeation b1 Sample Collection c1->b1

Caption: Workflow of the Caco-2 permeability assay.

Metabolic Stability: Predicting In Vivo Clearance

The rate at which a compound is metabolized significantly influences its half-life and oral bioavailability.

Protocol 3: Liver Microsomal Stability Assay

Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[8]

  • Prepare an incubation mixture containing liver microsomes (from human and relevant preclinical species), DS19161384, and a NADPH-regenerating system in a phosphate buffer.

  • Initiate the reaction by adding NADPH.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analyze the samples by LC-MS/MS to determine the remaining concentration of DS19161384.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Table 1: Exemplary In Vitro ADME Data for DS19161384

ParameterAssayResultInterpretation
Solubility Thermodynamic75 µg/mLModerate solubility
Permeability Caco-2 (Papp A-B)15 x 10-6 cm/sHigh permeability
Efflux Ratio Caco-2 (Papp B-A/Papp A-B)1.2Not a significant substrate of efflux transporters
Metabolic Stability Human Liver Microsomes (t1/2)45 minModerate stability
Plasma Protein Binding Equilibrium Dialysis (Human)98.5%High binding
Plasma Protein Binding: The Unbound Drug Hypothesis

Only the unbound fraction of a drug is available to interact with its target and to be cleared.

Protocol 4: Equilibrium Dialysis for Plasma Protein Binding

  • Place plasma containing DS19161384 in one chamber of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a buffer-filled chamber.

  • Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • At the end of the incubation, measure the concentration of DS19161384 in both the plasma and buffer chambers by LC-MS/MS.

  • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Part 2: Investigating Metabolic Pathways and Potential Drug-Drug Interactions

Understanding how DS19161384 is metabolized and its potential to interact with other drugs is a critical safety assessment.

Cytochrome P450 (CYP) Inhibition: Assessing DDI Risk

CYP inhibition can lead to elevated plasma levels of co-administered drugs, potentially causing toxicity.[1]

Protocol 5: CYP Inhibition Assay

  • Incubate human liver microsomes with specific CYP probe substrates in the presence and absence of varying concentrations of DS19161384.

  • After a defined incubation period, measure the formation of the probe substrate's metabolite by LC-MS/MS.

  • Calculate the IC50 value for DS19161384 for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • These IC50 values are used to predict the potential for clinical drug-drug interactions (DDIs).[8]

Reaction Phenotyping: Identifying Key Metabolizing Enzymes

This assay identifies the primary CYP enzymes responsible for the metabolism of DS19161384.

Protocol 6: Reaction Phenotyping with Recombinant CYPs

  • Incubate DS19161384 with a panel of individual recombinant human CYP enzymes.

  • Monitor the depletion of the parent compound over time using LC-MS/MS.

  • The enzymes that show the most significant metabolism of DS19161384 are identified as the major contributors to its clearance.

Part 3: In Vivo Pharmacokinetic Profiling in Preclinical Species

In vivo studies are essential to understand the complete ADME profile of DS19161384 in a living system and to enable prediction of human pharmacokinetics.[9]

Single-Dose Pharmacokinetic Studies

These studies determine the fundamental PK parameters of DS19161384.

Protocol 7: In Vivo Pharmacokinetic Study in Rodents

  • Administer DS19161384 to a cohort of rodents (e.g., rats) via both intravenous (IV) and oral (PO) routes.[10]

  • Collect blood samples at predetermined time points post-dose.

  • Process the blood to obtain plasma and quantify the concentration of DS19161384 using a validated LC-MS/MS method.

  • Use non-compartmental analysis to calculate key pharmacokinetic parameters.[10]

Table 2: Key Pharmacokinetic Parameters from In Vivo Studies

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
CL Clearance
Vd Volume of distribution
t1/2 Half-life
F% Oral bioavailability

Diagram 2: Integrated DMPK Workflow

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Profiling cluster_prediction Human PK Prediction solubility Solubility permeability Permeability (Caco-2) solubility->permeability pk_rodent Rodent PK (IV/PO) permeability->pk_rodent met_stability Metabolic Stability (Microsomes) met_stability->pk_rodent ppb Plasma Protein Binding ppb->pk_rodent cyp_inhibition CYP Inhibition human_dose Human Dose Prediction cyp_inhibition->human_dose pk_non_rodent Non-Rodent PK pk_rodent->pk_non_rodent met_id Metabolite Identification pk_non_rodent->met_id pk_non_rodent->human_dose met_id->human_dose

Caption: A tiered approach to DMPK analysis.

Conclusion: Synthesizing Data for a Holistic DMPK Assessment

The comprehensive analysis of DS19161384's DMPK properties, following the protocols outlined in this document, provides a robust foundation for its continued development. By integrating data from in vitro and in vivo studies, we can build a holistic understanding of the compound's ADME profile. This knowledge is paramount for predicting human pharmacokinetics, establishing a safe and efficacious dosing regimen for first-in-human studies, and ultimately, for the successful translation of a promising molecule into a life-changing therapeutic. The principles of scientific integrity and a logical, stepwise approach to DMPK analysis are indispensable for navigating the complexities of modern drug development.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from [Link]

  • Doogue, M., & Polasek, T. (2013). Pharmacokinetics. StatPearls. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • Moreno, K. X., et al. (2017). Probing hepatic metabolism of [2-13C]dihydroxyacetone in vivo with 1H-decoupled hyperpolarized 13C-MR. Magnetic Resonance in Medicine. Retrieved from [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • ClinicalTrials.gov. (2023). Pharmacokinetics of Irbesartan/Amlodipine FDC and Co-administration of Irbesartan and Amlodipine in Healthy Volunteers. Retrieved from [Link]

  • Nau, H., & Liddiard, C. (1978). Diazepam metabolism in human foetal and adult liver. European Journal of Clinical Pharmacology. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. Retrieved from [Link]

  • International Council for Harmonisation. (2011). ICH S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]

  • Keshari, K. R., et al. (2009). Hyperpolarized [2-13C]-fructose: a hemiketal DNP substrate for in vivo metabolic imaging. Journal of the American Chemical Society. Retrieved from [Link]

  • Dahlqvist, A., et al. (2016). Optimizing DMPK properties: Experiences from a Big Pharma DMPK department. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Ronen, S. M., & Keshari, K. R. (2015). Studies of Metabolism Using (13)C MRS of Hyperpolarized Probes. Methods in Enzymology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Retrieved from [Link]

  • Handa, K., & Bender, A. (2025). Computational approaches to DMPK: A realistic assessment of current methods and their practical impact. Part I: Physicochemical and in vitro properties. Drug Discovery Today. Retrieved from [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]

  • Sygnature Discovery. (2025). How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). DMPK Spotlight. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). ICH M12 Drug-Drug Interaction Studies Final Guidance. Retrieved from [Link]

  • Saudi Food and Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Nuvisan. (n.d.). In vitro DMPK studies for drug discovery. Retrieved from [Link]

  • Hernandez, G., et al. (2017). Preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the European Union. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1987). Guideline for the Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application. Retrieved from [Link]

  • Robinson, S. (2012). ICH S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Byeon, J.-J., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Molecules. Retrieved from [Link]

  • Handa, K., & Bender, A. (2026). Computational approaches to DMPK: A realistic assessment of current methods and their practical impact. Part I: Physicochemical and in vitro properties. Retrieved from [Link]

  • BioIVT. (2020). What is DMPK and how does it fit into drug development?. Retrieved from [Link]

  • Ma, P., & Yang, J. (2016). ADME of Biologics—What Have We Learned from Small Molecules?. AAPS J. Retrieved from [Link]

  • Pharmaron. (n.d.). Regulatory in vivo PK Studies. Retrieved from [Link]

Sources

Western blot detection of Ser273 phosphorylation with DS19161384

Application Note: Validation of DS19161384-Mediated Inhibition of PPAR Ser273 Phosphorylation

Abstract & Biological Context

The nuclear receptor PPAR


Recent research has established that the anti-diabetic benefits of PPAR

Cyclin-dependent kinase 5 (Cdk5)

Serine 273 (Ser273)

DS19161384 is a next-generation SPPARM (Selective Peroxisome Proliferator-Activated Receptor Gamma Modulator). Unlike full agonists, DS19161384 is designed to bind the PPAR

This protocol details the Western blot methodology to detect and quantify the inhibition of Ser273 phosphorylation in adipocytes treated with DS19161384.

Experimental Design & Logic

To validate DS19161384, we must demonstrate that it reduces p-Ser273 levels in a dose-dependent manner under conditions where Cdk5 is active.

The "Self-Validating" System

A robust experiment requires three distinct conditions to prove causality:

  • Negative Control (Basal): Lean/untreated adipocytes (Low p-Ser273).

  • Pathological Control (Induced): Obese/inflammatory model (High p-Ser273). This is achieved by treating adipocytes with TNF

    
      or free fatty acids (FFAs), which activate Cdk5.
    
  • Experimental Arm: Induced cells + DS19161384 (Should restore Low p-Ser273).

Reagents & Antibodies
ReagentRoleRecommended Source/Notes
DS19161384 Test Compound10 mM stock in DMSO. Store at -20°C.
Rosiglitazone Positive ControlKnown blocker of p-Ser273 (Full Agonist).
TNF

InducerInduces Cdk5 activity in adipocytes.
Anti-PPAR

(Total)
NormalizationRabbit mAb (e.g., CST #2443 or sc-7273).
Anti-p-PPAR

(Ser273)
Detection Target Polyclonal (e.g., Bioss BS-4888R or Thermo). Note: Ensure specificity for Ser273.
Roscovitine Mechanism CheckDirect Cdk5 inhibitor (confirms pathway).

Mechanism of Action Diagram

The following diagram illustrates the molecular pathway and the intervention point of DS19161384.

GObesityObesity / TNFαCdk5Cdk5 / p35Activated ComplexObesity->Cdk5ActivatesPPARgPPARγ (Unphosphorylated)Insulin SensitiveCdk5->PPARgTargets LBDPPARg_PPPARγ-pSer273(Phosphorylated)Dysregulated Gene ExpressionPPARg->PPARg_PPhosphorylation(Ser273)InsulinResInsulin Resistance(Systemic)PPARg_P->InsulinResPromotesDS_DrugDS19161384(SPPARM)DS_Drug->PPARgBinds LBD &Stabilizes Helix 3DS_Drug->PPARg_PBLOCKSPhosphorylationRosiRosiglitazone(Full Agonist)Rosi->PPARg_PBlocks (with side effects)

Caption: DS19161384 binds PPAR

Detailed Protocol

Phase 1: Cell Culture & Treatment

Model: 3T3-L1 differentiated adipocytes (Day 8-10 post-differentiation).

  • Starvation: Serum-starve differentiated adipocytes in DMEM + 0.5% BSA for 4 hours prior to treatment. Reason: Reduces basal phosphorylation noise.

  • Pre-treatment (1 hour): Add DS19161384 at varying concentrations (e.g., 0.1

    
    M, 1 
    
    
    M, 10
    
    
    M) to the media.
    • Control wells: DMSO (Vehicle) and Rosiglitazone (1

      
      M, Positive Control).
      
  • Induction (4 hours): Add TNF

    
      (10 ng/mL) directly to the media containing the drug.
    
    • Note: TNF

      
       activates the Cdk5 pathway, mimicking the obese adipose tissue environment.
      
  • Harvest: Rapidly wash cells with ice-cold PBS containing Phosphatase Inhibitors.

Phase 2: Lysis & Protein Extraction

Critical Causality: Phosphorylation is labile. Without immediate inhibition of phosphatases during lysis, the p-Ser273 signal will vanish, leading to a false negative for the drug effect.

  • Lysis Buffer Preparation (Fresh):

    • RIPA Buffer

    • Protease Inhibitor Cocktail (1x)

    • Phosphatase Inhibitor Cocktail 2 & 3 (Sigma) or PhosSTOP (Roche) . Mandatory.

  • Lysis: Add 150

    
    L buffer per well (6-well plate). Scrape on ice.
    
  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Quantification: BCA Assay. Normalize all samples to 2 mg/mL.

Phase 3: Western Blotting

Detection Strategy: Two gels are recommended (or strip-and-reprobe). One for Phospho-Ser273 and one for Total PPAR


  • Electrophoresis: Load 30

    
    g protein/lane on a 10% SDS-PAGE gel.
    
  • Transfer: PVDF membrane (0.45

    
    m). Wet transfer (100V, 1h) is preferred for nuclear receptors.
    
  • Blocking:

    • Crucial Step: Use 5% BSA in TBST for the Phospho-antibody.

    • Avoid: Non-fat dry milk for phospho-antibodies (can contain casein/phosphatases that interfere).

  • Primary Antibody Incubation (Overnight, 4°C):

    • Membrane A: Anti-p-PPAR

      
       (Ser273) [1:500 - 1:1000 in 5% BSA/TBST].
      
    • Membrane B: Anti-Total PPAR

      
       [1:1000 in 5% Milk/TBST].
      
  • Secondary Antibody: HRP-conjugated Anti-Rabbit IgG (1:5000) for 1h at RT.

  • Detection: ECL Prime or similar high-sensitivity substrate.

Data Analysis & Expected Results

Quantification Logic

Calculate the ratio of [p-Ser273 Intensity] / [Total PPAR


 Intensity]

Expected Data Profile
ConditionTreatmentp-Ser273 SignalInterpretation
Basal DMSOLow (+)Healthy baseline.
Obesity Model TNF

+ DMSO
High (+++++)Cdk5 activated; Insulin resistance state.
Positive Ctrl TNF

+ Rosiglitazone
Low (++)Phosphorylation blocked; Full agonism side effects risk.
Test Low TNF

+ DS19161384 (0.1

M)
Medium (+++)Partial blockade.
Test High TNF

+ DS19161384 (10

M)
Low (++)Success: Potent blockade of Ser273 phosphorylation similar to Rosi.
Troubleshooting
  • No p-Ser273 signal: Did you use milk for blocking? Switch to BSA. Did you forget phosphatase inhibitors?

  • High background: The p-Ser273 antibody is polyclonal. Increase washing stringency (0.1% Tween-20 -> 0.2%).

  • Total PPAR

    
     shift:  Ligand binding (DS19161384) can sometimes cause a slight electrophoretic mobility shift, stabilizing the receptor. This confirms drug binding.
    

References

  • Tsukada, T., et al. (2019). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930... ACS Medicinal Chemistry Letters, 10(3), 290–295. (Identifies DS19161384 as a selective PPAR

    
     modulator).
    
  • Choi, J. H., et al. (2010). Anti-diabetic drugs inhibit obesity-linked phosphorylation of PPARgamma by Cdk5. Nature, 466(7305), 451–456. (Establishes the Ser273 mechanism).

  • Banks, A. S., et al. (2015). An ERK/Cdk5 axis controls the diabetogenic actions of PPAR

    
    . Nature, 517(7534), 391–395.
    

Troubleshooting & Optimization

Improving aqueous solubility of DS19161384 for in vivo use

[1]

Compound Classification: PPARγ Partial Agonist / Benzimidazole Derivative Primary Challenge: Poor aqueous solubility of the free acid form.[1] Target Audience: Formulation Scientists, Pharmacologists, In Vivo Researchers.[1]

Part 1: Compound Profiling & Solubility Mechanics[1]

To solve the solubility issue, we must first understand the molecule's behavior in solution.[1] DS19161384 is not a simple lipophile; it is an ionizable amphiphile .[1]

Physicochemical Profile
PropertyValue / CharacteristicImplication for Formulation
Chemical Name 3-[[6-(2,6-dimethylpyridin-3-yl)oxy-7-fluoro-1-methyl-benzimidazol-2-yl]methoxy]benzoic acidContains both basic (benzimidazole/pyridine) and acidic (benzoic acid) moieties.[1][2]
Molecular Weight ~421.4 g/mol Moderate size; amenable to cyclodextrin complexation.[1]
Key Functional Group Benzoic Acid (pKa ≈ 4.[1]2)CRITICAL: Solubility is pH-dependent.[1] It is insoluble in acidic media (protonated) and soluble in basic media (deprotonated).[1]
Lipophilicity (LogP) High (Estimated > 3.[1]5)Requires cosolvents or surfactants to prevent precipitation of the hydrophobic core.[1]
The Solubility Mechanism (The "Why")

DS19161384 exhibits "U-shaped" solubility.[1]

  • Low pH (< 4.0): The benzoic acid tail is protonated (neutral).[1] The molecule behaves like "brick dust" and precipitates.[1] Avoid unbuffered saline (pH ~5.[1]5) as a primary solvent. [1]

  • High pH (> 7.0): The benzoic acid deprotonates to a carboxylate anion (

    
    ).[1] This charge creates a hydration shell, significantly increasing aqueous solubility.[1]
    
  • The Trap: Even when ionized, the central benzimidazole/pyridine core is highly lipophilic.[1] If the ionic strength is too high (common in PBS), the "Salting Out" effect can occur.[1] You need a shielding agent (Cyclodextrin or PEG).[1]

Part 2: Formulation Decision Matrix

Use the following logic flow to select the appropriate vehicle based on your route of administration (ROA) and concentration requirements.

FormulationLogicStartTarget Concentration?Low< 1 mg/mLStart->LowHigh> 1 mg/mLStart->HighSimpleBuffered Saline(pH 7.4 - 8.0)Low->SimpleUsually sufficientComplexRequires SolubilizersHigh->ComplexROARoute of Admin?Complex->ROAIVIV (Intravenous)ROA->IVLow Toxicity reqPO_IPPO (Oral) / IPROA->PO_IPHigher capacityROA->PO_IPAlternativeSol_AProtocol A:HP-β-CD + pH AdjIV->Sol_ALow Toxicity reqPO_IP->Sol_AAlternativeSol_BProtocol B:PEG400/Tween/WaterPO_IP->Sol_BHigher capacity

Caption: Decision matrix for DS19161384 formulation based on concentration and administration route.

Part 3: Standard Operating Procedures (Protocols)

These protocols are designed to be self-validating . If the solution is not clear at the "Checkpoint," do not proceed to injection.

Protocol A: The "Gold Standard" (HP-β-CD + pH Adjustment)

Recommended for IV, IP, and sensitive SC dosing.[1] Biocompatible and stable.

Reagents:

  • DS19161384 (Solid powder)[1][3]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1]

  • 1N NaOH (Sodium Hydroxide)[1]

  • PBS (Phosphate Buffered Saline, pH 7.4)[1]

Workflow:

  • Weighing: Weigh the required amount of DS19161384 into a glass vial.

  • Pre-solubilization (The "Salt" Step): Add 1N NaOH at a 1:1 molar equivalent ratio to the drug.[1]

    • Why? This instantly converts the insoluble acid to the soluble sodium salt.[1]

    • Volume: Keep this volume minimal (e.g., 1-2% of total volume).[1]

  • Complexation: Add a 20% (w/v) HP-β-CD solution (prepared in water) to the vial.

  • Energy Input: Vortex and sonicate for 5-10 minutes at 37°C.

    • Checkpoint: The solution should be perfectly clear. If hazy, add small increments of NaOH (checking pH does not exceed 8.5).[1]

  • Buffering: Dilute to final volume with PBS.

    • Verify: Check final pH.[1] It should be between 7.0 and 7.8.[1]

Protocol B: The "Organic Co-solvent" Mix

Recommended for high-dose PO or IP studies where cyclodextrins are unavailable.[1]

Vehicle Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Water.[1]

Workflow:

  • Dissolve DS19161384 completely in 100% DMSO (Volume = 5% of final).

  • Add PEG400 (40% of final volume) and vortex.

  • Add Tween 80 (5% of final volume) and vortex.

    • Note: The solution will be viscous and warm (exothermic reaction of PEG/Water).[1]

  • Slowly add Water (warm, 37°C) while vortexing.

    • Risk:[1][2] Adding cold water too fast will cause "crashing out."[1]

Part 4: Troubleshooting & FAQs

Q1: My compound precipitates immediately upon adding saline. Why? A: This is the "Common Ion Effect" combined with pH shock.[1] Standard saline is slightly acidic (pH ~5.[1]5) and has high chloride content.[1]

  • Fix: Never dissolve the free acid directly in saline.[1] Dissolve in DMSO or NaOH first, then dilute into a buffered solution (PBS) containing a stabilizer (HP-β-CD).[1]

Q2: Can I use CMC or Methylcellulose (Suspension) instead? A: Yes, for oral (PO) dosing.[1]

  • Protocol: Micronize the DS19161384 powder first.[1] Suspend in 0.5% Methylcellulose (MC) + 0.1% Tween 80 .

  • Warning: Suspensions result in lower bioavailability (lower

    
    ) compared to the solubilized salt forms described in Protocol A.[1]
    

Q3: The solution is clear but turns cloudy after 2 hours. Is it safe? A: No. This indicates Ostwald Ripening or crystal growth.[1]

  • Cause: The solution is supersaturated.[1][4]

  • Fix: Increase the HP-β-CD concentration from 20% to 30%, or ensure the final pH is strictly > 7.2 to keep the benzoic acid ionized.

Q4: What is the maximum tolerated dose (MTD) of the vehicle itself? A:

  • HP-β-CD: Well tolerated up to 20-40% via IP/SC.[1]

  • DMSO: Limit to < 5% for IV, < 10% for IP to avoid hemolysis or peritonitis.[1]

  • PEG400: Limit to < 50% for PO; high doses can cause osmotic diarrhea in rodents.[1]

Part 5: Mechanism of Action Visualization

Understanding the target interaction helps justify the biological relevance of the study.[1] DS19161384 is a PPARγ modulator that avoids the full-agonist side effects (edema) typical of TZDs.[1]

MOADrugDS19161384ReceptorPPARγ (Ligand Binding Domain)Drug->ReceptorBinds (Partial Agonist)CofactorSelective Cofactor RecruitmentReceptor->CofactorModulatesEffect1Insulin Sensitization(Glucose Lowering)Cofactor->Effect1PromotesEffect2Reduced Adipogenesis(Less Weight Gain)Cofactor->Effect2MaintainsSideEffectFluid Retention/Edema(Typical of Full Agonists)Cofactor->SideEffectAvoids/Minimizes

Caption: DS19161384 functions as a selective PPARγ modulator (SPPARM), decoupling therapeutic efficacy from common side effects.[1][3]

References

  • Shinozuka, T., et al. (2019). "Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930."[1][2][5] ACS Medicinal Chemistry Letters, 10(3), 358–362.[1][6] (Describes the discovery, structure, and DMPK profile of DS19161384).

    • [1]

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers."[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] (Authoritative guide on using HP-β-CD for lipophilic drugs).

    • [1]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Standard reference for solubility physics and pKa-based formulation).

    • [1]

Minimizing off-target effects of DS19161384 in high-dose assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Off-Target Effects in High-Dose Assays for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Challenge of High-Dose Specificity

In drug discovery, high-dose assays are instrumental for understanding the full dose-response relationship and therapeutic window of a compound. However, at elevated concentrations, even highly specific molecules like DS19161384 can exhibit off-target effects, leading to ambiguous data, false positives, and misinterpretation of the compound's true biological activity.[1][2] This guide, designed by our senior application scientists, provides in-depth troubleshooting strategies and validated protocols to help you proactively minimize and diagnose off-target effects, ensuring the integrity and reliability of your high-dose experimental data.

Understanding the "Why": Root Causes of Off-Target Effects at High Doses

Off-target effects arise when a compound interacts with unintended biological molecules.[1] At high concentrations, the likelihood of these interactions increases significantly. Understanding the underlying mechanisms is the first step toward effective mitigation.

  • Non-Specific Binding (NSB): This is a primary contributor to off-target effects, where a compound binds to unintended proteins, lipids, or even assay hardware like microplates.[3] NSB is often driven by physicochemical properties of the compound, such as high lipophilicity or charge, leading to hydrophobic or electrostatic interactions with various surfaces.[3]

  • Promiscuous Inhibition: Some compounds can form aggregates at high concentrations, which then sequester and inhibit enzymes non-specifically. This is a common artifact in high-throughput screening (HTS).

  • Cytotoxicity: At high doses, a compound may induce cellular stress or death through mechanisms unrelated to its primary target. This can confound readouts in cell-based assays, making it appear as if the compound is modulating the intended pathway when it is actually just compromising cell health.[4]

Troubleshooting Guide: A-to-Z Solutions for Common Issues

This section is designed to provide direct answers to the most common challenges encountered during high-dose assays with DS19161384.

Q1: My assay has a high background signal across the entire plate, even in my negative control wells. What's happening and how do I fix it?

Underlying Cause: A high background signal is often a tell-tale sign of non-specific binding (NSB), where DS19161384 or the detection reagents are adhering to the microplate surface or other components in the assay well.[3]

Step-by-Step Mitigation Strategy:

  • Optimize Buffer Composition:

    • Increase Ionic Strength: Adding salts like NaCl to your assay buffer can shield electrostatic interactions that cause charged molecules to stick to surfaces.[5][6] Start with a titration from 50 mM to 250 mM NaCl to find the optimal concentration.

    • Adjust pH: The charge of your target protein and DS19161384 can be influenced by pH. Try to adjust the buffer pH closer to the isoelectric point of your protein to minimize charge-based interactions.[3][5]

    • Add a Non-Ionic Detergent: A small concentration (typically 0.01% to 0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 can disrupt hydrophobic interactions and prevent the compound from sticking to plasticware.[3][6]

  • Incorporate Blocking Agents:

    • Blocking agents "coat" the surfaces of the well, preventing DS19161384 from binding non-specifically. Bovine Serum Albumin (BSA) is a common and effective choice.[5][6]

    • Protocol: Prepare a solution of 1% BSA in your assay buffer. Before adding your experimental reagents, incubate the wells with the BSA solution for 1-2 hours at room temperature or overnight at 4°C.[3] Wash the plate thoroughly before proceeding with your assay.[3]

  • Consider a Different Plate Type: If the issue persists, the compound may have a high affinity for the specific polymer of your microplates. Test plates with different surface properties (e.g., low-binding surfaces).

Workflow for Optimizing Assay Buffer

A High Background Signal Detected B Step 1: Adjust Buffer Ionic Strength (e.g., Titrate NaCl) A->B C Step 2: Add Non-Ionic Detergent (e.g., 0.01% Tween-20) B->C If signal persists F Signal Resolved B->F If resolved D Step 3: Add Blocking Protein (e.g., 0.1% - 1% BSA) C->D If signal persists C->F If resolved E Step 4: Test Alternative Plate Types (e.g., Low-Binding Surface) D->E If signal persists D->F If resolved E->F If resolved

Caption: A stepwise approach to troubleshooting high background signal in assays.

Q2: The dose-response curve for DS19161384 looks unusual (e.g., a steep drop-off or a 'U' shape). How can I determine if this is a real effect or an artifact?

Underlying Cause: Atypical dose-response curves at high concentrations are often indicative of off-target effects such as cytotoxicity or compound aggregation. A steep drop-off can suggest sudden cell death, while a U-shaped curve might indicate that the compound is interfering with the assay technology at higher concentrations.[7]

Step-by-Step Mitigation Strategy:

  • Run a Cytotoxicity Counter-Screen: This is the most critical step. You must determine the concentration at which DS19161384 begins to impact cell viability.

    • Recommended Protocol: Use a simple, robust method like an ATP-based viability assay (e.g., CellTiter-Glo®) which measures the metabolic activity of live cells.[8]

    • Execution: Plate your cells and treat them with the same concentrations of DS19161384 used in your primary assay. Run the viability assay in parallel.

    • Interpretation: Correlate the dose-response curve from your primary assay with the viability data. If the loss of signal in your primary assay occurs at the same concentrations that induce cytotoxicity, the effect is likely an artifact of cell death.

  • Perform an Orthogonal Assay: An orthogonal assay uses a different detection technology to measure the same biological endpoint. This helps to rule out compound interference with the primary assay's detection method (e.g., fluorescence quenching or luciferase inhibition).[4][7]

    • Example: If your primary assay is luminescence-based, a secondary assay using a fluorescence-based readout could be employed.[7]

  • Assess for Compound Aggregation:

    • Method: A detergent-based counter-screen can help identify promiscuous inhibitors that act via aggregation. Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's potency is significantly reduced, it suggests the original activity was due to aggregation.

Data Interpretation Framework

Observation in Primary Assay Result from Cytotoxicity Assay Result from Orthogonal Assay Likely Interpretation
Steep drop in signal at high dosesSignificant decrease in cell viability at the same dosesActivity is also lost at high dosesEffect is likely due to cytotoxicity.
U-shaped dose-response curveNo change in cell viabilityA normal sigmoidal curve is observedCompound is interfering with the primary assay technology.
Potent activity observedNo change in cell viabilitySimilar potent activity is observedThe on-target effect is likely real.
Q3: My results are not reproducible between experiments, especially at higher doses. What are the likely causes?

Underlying Cause: Poor reproducibility at high concentrations can stem from issues with compound solubility and stability, or inconsistent cell health.

Step-by-Step Mitigation Strategy:

  • Verify Compound Solubility:

    • Visually inspect your compound stock and working solutions for any precipitation.

    • Consider using a nephelometry-based assay to quantitatively measure solubility in your specific assay buffer.

  • Assess Compound Stability:

    • Ensure that your compound is stable under the assay conditions (e.g., temperature, light exposure).[9] Some compounds may degrade over the course of a long incubation, leading to variable results. A time-course experiment can help assess this.

  • Standardize Cell Culture Conditions:

    • Ensure that cells are seeded at a consistent density and are in the same growth phase for every experiment.

    • Routinely test for mycoplasma contamination, which can significantly impact cell health and responsiveness.

Experimental Protocols

Protocol 1: Cytotoxicity Counter-Screen using an ATP-Based Assay

This protocol is designed to determine the concentration at which DS19161384 induces cell death, allowing you to distinguish true inhibitory effects from cytotoxicity artifacts.

Materials:

  • Your chosen cell line

  • Cell culture medium

  • DS19161384 stock solution

  • DMSO (vehicle control)

  • Opaque-walled 384-well microplates suitable for luminescence

  • ATP-based cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in fresh culture medium to the desired seeding density.

    • Dispense the cell suspension into each well of a 384-well plate.

    • Incubate the plate for the recommended time to allow cells to adhere and recover (typically 4-24 hours).

  • Compound Treatment:

    • Prepare a serial dilution of DS19161384 in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include wells for a vehicle control (DMSO only) and a positive control for cell death (e.g., a known cytotoxic agent like staurosporine).

    • Add the compound dilutions to the appropriate wells.

    • Incubate the plate for the same duration as your primary assay.

  • Assay Readout:

    • Equilibrate the plate and the ATP-based reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a background control (no cells, 0% viability).

    • Plot the percentage of cell viability against the log of DS19161384 concentration to generate a dose-response curve and determine the CC50 (cytotoxic concentration 50%).

Protocol 2: Specificity Counter-Screen using a Target-Unrelated Protein

This protocol helps to determine if DS19161384 is acting non-specifically by inhibiting a random, unrelated protein.

Materials:

  • A purified, commercially available enzyme that is unrelated to your primary target (e.g., Luciferase, β-galactosidase).

  • The appropriate substrate for the counter-screen enzyme.

  • Assay buffer.

  • DS19161384.

Procedure:

  • Assay Setup:

    • In a microplate, add the assay buffer, the counter-screen enzyme, and a serial dilution of DS19161384.

    • Include a positive control inhibitor for the counter-screen enzyme and a vehicle control (DMSO).

    • Incubate for a pre-determined time.

  • Initiate Reaction:

    • Add the enzyme's substrate to all wells to start the reaction.

  • Readout:

    • Measure the enzyme activity using the appropriate detection method (e.g., luminescence, absorbance).

  • Data Analysis:

    • Plot the percent inhibition of the counter-screen enzyme against the log of DS19161384 concentration.

    • If DS19161384 shows significant inhibition of the unrelated enzyme, it suggests a non-specific mechanism of action.

Hit Validation Workflow

A Primary Screen Hit (DS19161384) B Dose-Response Confirmation A->B C Cytotoxicity Assay B->C D Orthogonal Assay B->D E Specificity Counter-Screen C->E If not cytotoxic G Discard (Artifact) C->G If cytotoxic D->E If confirmed D->G If not confirmed F Confirmed Hit E->F If specific E->G If non-specific

Caption: A validation cascade to distinguish true hits from artifacts.

Frequently Asked Questions (FAQs)

Q: What is an acceptable "selectivity window" between my on-target activity and off-target effects like cytotoxicity? A: A larger selectivity window is always better. A commonly accepted minimum in early drug discovery is a 10-fold window between the EC50/IC50 of your primary target and the CC50 from a cytotoxicity assay. However, for a lead candidate, a window of 100-fold or greater is often desired.

Q: Can I use a different cell line for my cytotoxicity counter-screen than my primary assay? A: It is highly recommended to use the same cell line for both your primary and counter-screens. Different cell lines can have varying sensitivities to a compound, and using the same line provides the most direct comparison and helps to ensure that the observed effects are not cell-line specific.

Q: My compound is highly lipophilic. Are there any special precautions I should take? A: Yes, highly lipophilic compounds are more prone to non-specific binding.[3] It is especially important to include a non-ionic detergent (like Tween-20) and a carrier protein (like BSA) in your assay buffer to maintain solubility and reduce NSB.[3][5] You should also be extra vigilant about checking for compound precipitation in your stock solutions and assay wells.

Q: What does a "bell-shaped" dose-response curve indicate? A: A bell-shaped, or hormetic, dose-response curve can indicate several things. At lower concentrations, you may be observing the intended on-target effect. However, as the concentration increases, off-target effects, such as cytotoxicity or activation of a compensatory signaling pathway, may begin to dominate, leading to a decrease in the measured response. Running cytotoxicity and orthogonal assays is crucial to dissecting these complex curves.[7]

References

  • Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Surmodics. Non-Specific Binding: What You Need to Know. [Link]

  • PubMed. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. [Link]

  • National Center for Biotechnology Information. (2025, December 1). Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. In Vitro Cell Based Assays - Assay Guidance Manual. [Link]

  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?[Link]

  • ResearchGate. (2025, August 6). Practical Guidance and Key Requirements for Invitro Diagnostic Test Development Phases. [Link]

  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Drug Discovery News. (2025, December 15). The precision paradox: Off-target effects in gene editing. [Link]

  • National Center for Biotechnology Information. (2022, August 24). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. [Link]

  • Frontiers. (2024, January 10). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. [Link]

  • National Center for Biotechnology Information. (2022, November 2). Off-target effects in CRISPR/Cas9 gene editing. [Link]

  • Medium. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • EurekAlert!. (2017, July 12). Anti-CRISPR proteins decrease off-target side effects of CRISPR-Cas9. [Link]

  • Sygnature Discovery. The Importance of Counter Screens in HTS. [Link]

  • Cell. (2014, July 17). Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK. [Link]

  • Journal of Applied Pharmaceutical Science. (2011, June 3). High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. [Link]

  • bioRxiv. (2025, July 5). Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes. [Link]

  • myadlm.org. (2020, June 1). Strategies to Optimize Drug Testing. [Link]

  • Dove Medical Press. (2024, January 18). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. [Link]

  • Nature. The target product profile as a tool for regulatory communication: advantageous but underused. [Link]

  • AdisInsight. (2026, January 20). Interleukin-4 receptor alpha pathway modulator - Deka Biosciences. [Link]

  • National Center for Biotechnology Information. (2021, March 19). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. [Link]

  • PubMed. (2006, January 15). The mechanism of action of ramoplanin and enduracidin. [Link]

  • National Center for Biotechnology Information. (2025, June 14). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. [Link]

  • PubMed. (2018, August 15). High-throughput metabolism-induced toxicity assays demonstrated on a 384-pillar plate. [Link]

  • National Center for Advancing Translational Sciences. Target Product Profile. [Link]

  • ClinicalTrials.gov. A Pilot Study to Assess the Safety Profile of resB®. [Link]

  • PubMed. (1997, April 1). High-dose therapy with iodine-131-labeled monoclonal antibody CC49 in patients with gastrointestinal cancers: a phase I trial. [Link]

  • ClinicalTrials.gov. Study to Investigate the Mechanism of Action of an Oral Enzyme Treatment With Bromelain, Trypsin and Rutoside Versus Placebo in Subjects With OsTeoarthritis. [Link]

  • National Center for Biotechnology Information. (2012, May 1). In Vivo Assay Guidelines - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2020, January 14). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

Sources

Overcoming poor cellular uptake of PPARgamma modulators

Technical Support Center: Optimizing Cellular Uptake of PPAR Modulators

Ticket ID: PPAR-UPTAKE-001 Assigned Specialist: Dr. Alex Vance, Senior Application Scientist Status: Open Priority: High

Welcome to the PPAR Technical Hub

You are likely here because your dose-response curves are flat, your luciferase reporter assays are inconsistent, or your downstream PCR results don't match your expected phenotype.

The Core Problem: PPAR

99% of your added drug never reaches the nuclear receptor

This guide bypasses standard textbook advice to address the physical chemistry dictating your experiment's success.

Module 1: The Solubility Trap (Getting it into Solution)

The Issue: You dissolved the drug in DMSO, but upon adding it to the media, it silently precipitated into invisible micro-crystals.

The Science: Most PPAR


Troubleshooting Protocol:

ParameterRecommendationWhy?
Solvent DMSO (Anhydrous) Ethanol often fails to maintain solubility upon dilution for highly lipophilic TZDs.
Stock Conc.

10 mM
Higher concentrations increase the risk of immediate precipitation upon dilution.
Dilution Step Intermediate Dilution Do not add 1

L stock directly to 1 mL media. Predilute in PBS/Media (1:10) while vortexing, then add to bulk.
Visual Check Microscopy (40x) Inspect media 15 mins after addition. Shimmering specks = precipitated drug (zero bioavailability).

Critical FAQ: Q: Can I heat the media to dissolve the precipitate? A: No. While heat increases solubility, the drug will re-precipitate upon cooling to 37°C. Furthermore, TZDs can degrade thermally. If you see crystals, discard the media and restart with a lower concentration or slower addition rate.

Module 2: The Albumin Sponge (The #1 Uptake Barrier)

The Issue: Your drug is soluble, but your cells aren't responding. Diagnosis: You are likely using 10% Fetal Bovine Serum (FBS).

The Science: PPAR

>99% of Rosiglitazone or Pioglitazone is bound to albumin

The "Serum-Shift" Protocol:

  • Starvation Phase: 12–24 hours prior to treatment, switch cells to 0.5% FBS or Serum-Free Media (SFM) . This synchronizes the cell cycle and removes the albumin sink.

  • Pulse Treatment: Apply the drug in SFM for the first 2–4 hours to establish intracellular concentration.

  • Chase (Optional): If long-term incubation is needed, add serum after the pulse, but calculate the dose based on the total volume, understanding that bioavailability will drop immediately.

Expert Insight: If you must use serum, you need to calculate the Free Drug Concentration (


).

Note: For Rosiglitazone,

for albumin is high (

). You may need to increase your nominal dose by 10-100x to achieve the same effect as in serum-free conditions.
Module 3: The Efflux Wall (P-gp and BCRP)

The Issue: The drug enters the cell but is immediately pumped back out.

The Science: Many PPAR

P-glycoprotein (P-gp/MDR1)BCRP

Validation Experiment (The Inhibitor Check):

  • Step 1: Treat Control wells with PPAR

    
     agonist alone.
    
  • Step 2: Treat Test wells with PPAR

    
     agonist + Verapamil  (10 
    
    
    M, P-gp inhibitor) or Ko143 (BCRP inhibitor).
  • Step 3: Measure downstream readout (e.g., CD36 or FABP4 mRNA).

  • Result: If the signal doubles or triples with the inhibitor, efflux is your problem.

Module 4: Advanced Delivery (Nanoparticles)

The Issue: You need high uptake in difficult-to-transfect cells (e.g., primary macrophages) or in vivo.

The Solution: Encapsulation. Recent data confirms that PLGA nanoparticles or Liposomes can bypass both the solubility issue and the efflux pumps.

Recommended Formulations:

  • PLGA Nanoparticles:

    • Mechanism:[1][2][3][4] Endocytosis (uptake of the particle) rather than passive diffusion (uptake of the free drug).

    • Advantage:[5] Bypasses P-gp efflux; protects drug from albumin binding.

    • Protocol Ref: Use the solvent evaporation method.[4] Dissolve PLGA and Drug in Acetone/DCM; emulsify in PVA solution.

  • Solid Dispersions (The "Solutol" Method):

    • Protocol: Melt the drug with Solutol HS 15 or PEG 6000 .

    • Outcome: Creates an amorphous solid dispersion that dissolves instantly in media, supersaturating the solution transiently to drive uptake.

Visualizing the Problem & Solution

The following diagram illustrates the "Bioavailability Gauntlet" and the decision logic to overcome it.

PPAR_Uptake_WorkflowstartAdd PPAR Agonist(DMSO Stock)mediaAqueous Culture Mediastart->mediaprecipPrecipitation?(Crystals visible)media->precipfail_solFAILURE: Zero BioavailabilityDrug is solidprecip->fail_solYesalbuminSerum Albumin Binding(>99% Sequestration)precip->albuminNomembraneCell Membrane(Passive Diffusion)albumin->membraneOnly Free Fraction (<1%)effluxEfflux Pumps(P-gp / BCRP)membrane->effluxpump_outDrug Pumped Outefflux->pump_outHigh ExpressionnucleusNuclear Translocation(PPAR Binding)efflux->nucleusLow Expressionor Inhibitedsol_formSolution: Solid Dispersion(PEG/Solutol)sol_form->mediaPrevents Precipsol_serumSolution: Serum-Free Pulseor High Dose Calculationsol_serum->albuminRemoves Sinksol_nanoSolution: PLGA Nanoparticles(Endocytosis)sol_nano->nucleusBypasses All Barriers

Caption: The "Bioavailability Gauntlet" showing critical loss points (Precipitation, Albumin Binding, Efflux) and specific technical interventions (Green) to restore uptake.

Module 5: Validation (How do I know it worked?)

Do not rely solely on "uptake" (mass spec of cell lysates). You must measure functional activation .

The "Gold Standard" Validation Protocol:

  • Positive Control: Transfect cells with a PPRE-Luciferase (Peroxisome Proliferator Response Element) reporter plasmid.

  • Negative Control (Crucial): Pre-treat cells with GW9662 (1–10

    
    M) for 1 hour before adding your agonist.
    
    • Mechanism:[1][2][3][4] GW9662 is a suicide inhibitor that covalently modifies Cys285 in the PPAR

      
       ligand-binding domain.
      
    • Interpretation: If your agonist effect is not blocked by GW9662, your uptake might be fine, but your drug is acting "off-target" (non-PPAR mediated).

  • Readout: Measure Luciferase activity at 24 hours.

Data Interpretation Table:

ObservationDiagnosisAction
Low Signal Poor Uptake OR Low PotencyCheck solubility; Try Serum-Free media.
High Signal + GW9662 Block Success System is working; uptake is sufficient.
High Signal + No GW9662 Block Off-Target EffectYour drug is affecting the cell via non-PPAR pathways (e.g., AMPK activation).
References
  • Shang, J., & Kojetin, D. J. (2021).[1] Two steps, one ligand: How PPARγ binds small molecule agonists. Structure. Link

  • Nair, A. B., et al. (2025). Effect of Solutol HS 15 in Solid Dispersions of Pioglitazone Hydrochloride: in vitro and in vivo Evaluation. Indian Journal of Pharmaceutical Sciences. Link

  • Gurnani, P., et al. (2023). Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist. Molecules. Link

  • Polli, J. W., et al. (2001). The role of efflux transporters in the disposition of PPARgamma agonists. (Contextual grounding on P-gp/BCRP interactions).
  • Vanderbilt University Basic Sciences. (2024). Unmasking antagonists: a deep dive into the structural binding poses of PPARγ ligands. Link

Resolving discrepancies in DS19161384 potency data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: DS19161384

A Guide to Resolving Discrepancies in In Vitro Potency Data

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals to proactively troubleshoot and resolve discrepancies in DS19161384 potency data. While specific information regarding the mechanism of action of DS19161384 is not publicly available, this guide is founded on established principles of in vitro pharmacology and cell-based assays. The methodologies and troubleshooting frameworks presented here are broadly applicable to small molecule drug discovery programs.[4][5]

Our objective is to provide a self-validating system of protocols and logical checks to ensure the generation of high-quality, reproducible data.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues that may arise during your in vitro experiments with DS19161384.

Issue 1: High Variability in IC50 Values Between Experiments

Question: We are observing significant shifts in the IC50 value for DS19161384 across different experimental runs, sometimes greater than 5-fold. What are the likely causes and how can we rectify this?

Answer: High inter-experiment variability is a common challenge in cell-based assays and can originate from multiple sources.[6] A systematic approach to identifying the root cause is crucial.

Troubleshooting Workflow for Inter-Assay Variability

G cluster_Cell Cell-Based Factors cluster_Compound Compound & Reagents cluster_Assay Assay Parameters Start High Inter-Assay IC50 Variability Observed Cell_Culture Review Cell Culture Practices Start->Cell_Culture Compound_Prep Examine Compound Handling Cell_Culture->Compound_Prep If no issues found Passage Consistent Passage Number? Cell_Culture->Passage Assay_Protocol Standardize Assay Protocol Compound_Prep->Assay_Protocol If no issues found Stock Fresh Stock Solution? Compound_Prep->Stock Data_Analysis Verify Data Analysis Assay_Protocol->Data_Analysis If no issues found Incubation Consistent Incubation Time? Assay_Protocol->Incubation Resolved Variability Resolved Data_Analysis->Resolved If no issues found Density Uniform Seeding Density? Passage->Density Health Mycoplasma Test Negative? Density->Health FreezeThaw Limited Freeze-Thaw Cycles? Stock->FreezeThaw Reagents Consistent Reagent Lots? FreezeThaw->Reagents Plates Randomized Plate Layout? Incubation->Plates

Caption: A systematic workflow for troubleshooting inter-assay variability in IC50 values.

Troubleshooting Checklist:

  • Cell Culture Consistency:

    • Passage Number: Use cells within a narrow and consistent passage number range for all experiments. High-passage cells can exhibit phenotypic drift, altering their response to treatment.[6]

    • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Both sparse and overly confluent cultures can respond differently to drug treatment.[7] Variations in starting cell number can significantly alter the final IC50 value.[8]

    • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma. This common contaminant can significantly impact cellular health and experimental outcomes.[6]

  • Compound and Reagent Management:

    • Stock Solutions: Prepare fresh intermediate dilutions of DS19161384 from a validated master stock for each experiment. Avoid using old working solutions.

    • Freeze-Thaw Cycles: Aliquot your master stock of DS19161384 to minimize freeze-thaw cycles, which can degrade the compound.[6]

    • Reagent Quality and Lot-to-Lot Variability: Use high-quality reagents (e.g., media, serum) from a consistent supplier. If possible, purchase a single large lot of critical reagents like fetal bovine serum to minimize variability.[6][9]

  • Assay Protocol Standardization:

    • Incubation Time: The duration of drug exposure can significantly impact IC50 values. Ensure this is kept consistent across all experiments.[7]

    • Plate Layout: Be mindful of "edge effects" in multi-well plates, where wells on the perimeter may experience more evaporation.[6] If this is a concern, avoid using the outer wells or ensure they are filled with media to maintain humidity. Randomize the placement of samples on the plate.[10]

Issue 2: Inconsistent Results Between Biochemical and Cell-Based Assays

Question: The IC50 of DS19161384 is potent in a biochemical assay, but significantly weaker in our cell-based assay. Why is there a discrepancy?

Answer: A difference in potency between biochemical and cell-based assays is common and can provide valuable information about the compound's properties.[11]

  • Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.[5][11]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, lowering its intracellular concentration.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.[4]

  • Plasma Protein Binding: If your cell culture medium contains serum, the compound may bind to proteins like albumin, reducing the free concentration available to interact with the target.

Experimental Approaches to Investigate Discrepancies:

  • Vary Serum Concentration: Perform the cell-based assay with different concentrations of serum (e.g., 10%, 5%, 1%, and 0%) to assess the impact of protein binding.

  • Use Efflux Pump Inhibitors: Co-incubate DS19161384 with known inhibitors of common efflux pumps to see if potency is restored.

  • Time-Course Experiment: Measure the compound's effect at various time points to understand if the effect diminishes over time, which could suggest metabolic instability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell seeding density for our potency assay?

A1: The optimal seeding density is cell-line dependent and should be determined empirically. It should be a density that allows for logarithmic growth throughout the duration of the assay without cells becoming over-confluent in the vehicle-treated control wells.[7]

G cluster_0 Low Seeding Density cluster_1 High Seeding Density a Fewer Cells b Higher effective drug per cell ratio a->b c Potentially Lower IC50 b->c d More Cells e Lower effective drug per cell ratio d->e f Potentially Higher IC50 e->f

Caption: Impact of cell seeding density on apparent IC50 values.

Q2: How should we prepare and store our stock solutions of DS19161384?

A2: Small molecule handling is critical for reproducible results.[3]

  • Solvent: Use a high-purity, anhydrous solvent (e.g., DMSO) to prepare a high-concentration master stock (e.g., 10 mM).

  • Storage: Store the master stock in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]

  • Working Dilutions: On the day of the experiment, prepare fresh serial dilutions from a master stock aliquot. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).[6]

Q3: Which cytotoxicity or proliferation assay should we use?

A3: The choice of assay can influence the outcome. Different assays measure different biological endpoints.[7]

  • Metabolic Assays (e.g., MTT, XTT, CellTiter-Glo®): These measure metabolic activity, which is often a surrogate for cell viability.

  • Membrane Integrity Assays (e.g., LDH, Trypan Blue): These measure cell death by detecting the release of intracellular components or the uptake of a dye by non-viable cells.

  • Direct Cell Counting: Provides a direct measure of cell number.

It is advisable to confirm the results of your primary assay with an orthogonal method that measures a different endpoint.

Key Experimental Protocols

Protocol 1: Standardized Cell Seeding for 96-Well Plates

  • Cell Harvest: Harvest cells that are in the logarithmic growth phase (typically 70-80% confluent).

  • Cell Counting: Create a single-cell suspension and count the cells using a hemocytometer or an automated cell counter. Assess viability (e.g., with Trypan Blue).

  • Dilution: Calculate the required volume of cell suspension to achieve the desired final cell density in the total volume of media per well.

  • Plating: Gently and continuously mix the cell suspension while plating to prevent settling and ensure a uniform distribution of cells across the plate.[6]

  • Incubation: Allow cells to adhere and recover for a consistent period (e.g., overnight) before adding the compound.

Protocol 2: Preparation of Compound Serial Dilutions

  • Thaw Master Stock: Thaw one aliquot of the 10 mM DS19161384 master stock.

  • Intermediate Dilution: Prepare an intermediate dilution in the appropriate cell culture medium. For example, dilute the 10 mM stock to 200 µM.

  • Serial Dilutions: Perform serial dilutions in cell culture medium in a separate dilution plate. For example, for a 1:3 dilution series, mix 50 µL of the compound solution with 100 µL of medium.

  • Transfer to Cell Plate: Once serial dilutions are prepared, transfer the appropriate volume to the corresponding wells of the cell plate.

Data Presentation: Impact of Key Variables on Potency

VariablePotential Impact on IC50Recommendation
Cell Passage Number High passage may increase or decrease IC50 due to phenotypic drift.Use cells within a validated, narrow passage range (e.g., 5-20).
Seeding Density Higher density can increase the apparent IC50.[8]Empirically determine and standardize the optimal seeding density.
Serum Concentration Higher serum may increase IC50 due to protein binding.Standardize serum concentration; test in low-serum if needed.
Incubation Time Longer incubation may decrease the IC50.Standardize the incubation time based on cell doubling time and compound stability.
Compound Stability Degradation of the compound will lead to a loss of potency (increased IC50).Use fresh dilutions and minimize freeze-thaw cycles of stock solutions.[6]

References

  • A guide for potency assay development of cell-based product candid
  • Managing Cell-Based Potency Assays – from Development to Lifecycle Maintenance. Eurofins. [Link]

  • Gleeson, M. P., Hersey, A., Montanari, D., & Overington, J. (2011). Probing the links between in vitro potency, ADMET and physicochemical parameters. Nature Reviews Drug Discovery, 10(3), 197-208. [Link]

  • Building a Robust Bioassay for Product Potency. BioProcess International. [Link]

  • Potency Assays for Cell and Gene Therapy: A Complete Guide. Forge Biologics Resources. [Link]

  • Where Biology Meets Statistics: Developing Cell-Based Potency Assays Without Losing Your Sanity. Selvita. [Link]

  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. PharmaFeatures. [Link]

  • Small Molecules and their Impact in Drug Discovery. Mantell Associates. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • small molecule drug discovery - Next Generation Treatment Solutions. Vipergen. [Link]

  • Who else is struggling with getting reproducible IC50 curves for cancer cells?. Reddit. [Link]

  • Potency Assay Guide. Pharmaron. [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PMC. [Link]

Sources

Technical Support Center: Enhancing Metabolic Stability of DS19161384 in Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on strategies to enhance the metabolic stability of the investigational compound DS19161384 in microsomal assays. This resource is designed to offer both foundational knowledge and practical, field-proven insights to address the challenges you may encounter during your experiments.

Introduction to Metabolic Stability and Microsomal Assays

In drug discovery, metabolic stability is a critical parameter that influences a drug candidate's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] Compounds with low metabolic stability are often rapidly cleared from the body, which can necessitate higher or more frequent dosing to achieve therapeutic concentrations.[1]

Microsomal stability assays are a cornerstone of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[1][2] These assays utilize microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, containing a high concentration of key drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[2][3] By incubating a compound like DS19161384 with liver microsomes, we can measure its rate of degradation and calculate its intrinsic clearance, providing a valuable prediction of its in vivo hepatic clearance.[1][2][4]

This guide will provide you with the necessary tools to not only accurately assess the metabolic stability of DS19161384 but also to rationally design and implement strategies to improve it.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with microsomal stability assays.

Question Answer
What is a metabolic "soft spot"? A "soft spot" refers to a specific site on a molecule that is most susceptible to enzymatic metabolism.[5] Identifying these sites is the first step in rationally designing more stable analogues of a compound.[5]
Why is NADPH essential for most microsomal stability assays? Nicotinamide adenine dinucleotide phosphate (NADPH) is a necessary cofactor for the activity of cytochrome P450 (CYP) enzymes, which are the primary drivers of Phase I metabolism in microsomes.[3][6] Incubations performed without NADPH serve as a negative control to assess non-CYP-mediated degradation or chemical instability.[7]
What is the difference between intrinsic clearance (CLint) and hepatic clearance? Intrinsic clearance (CLint) is a measure of the inherent metabolic capacity of the liver enzymes to metabolize a drug, independent of other physiological factors.[1][2] Hepatic clearance is the in vivo measure of drug removal by the liver, which is influenced by CLint, as well as liver blood flow and drug binding to plasma proteins.[1]
How can I be sure my microsomal preparation is active? It is crucial to include positive control compounds with known metabolic profiles in your experiments.[7] These compounds, such as verapamil or dextromethorphan, have well-characterized rates of metabolism and their inclusion will validate the enzymatic activity of your microsome batch.[4]
Can microsomal stability data from one species predict stability in another? While there can be some correlation, interspecies differences in drug metabolism can be significant.[7] Therefore, it is often recommended to test your compound in microsomes from multiple species (e.g., human, rat, mouse, dog) to understand these potential differences.[7]

Troubleshooting Guide for Microsomal Stability Assays

Even with a well-defined protocol, experimental issues can arise. This guide provides solutions to some of the most common problems encountered in microsomal stability assays.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicates - Inconsistent pipetting volumes.- Poor mixing of reagents.- Instability of the compound in the assay buffer.- Microsomes not kept on ice during preparation.[8]- Use calibrated pipettes and ensure proper technique.- Vortex or mix all solutions thoroughly before and after addition.- Assess compound solubility and stability in the assay buffer prior to the experiment.- Thaw microsomes quickly at 37°C but keep them on ice at all other times before adding to the reaction.[8]
Compound disappears too quickly (all gone by the first time point) - The compound is highly metabolized.- The protein concentration is too high.- The incubation time points are too long.- Reduce the microsomal protein concentration.- Use shorter incubation times (e.g., 0, 1, 2, 5, 10 minutes).- Consider using a different in vitro system with lower metabolic activity, such as S9 fraction or hepatocytes.
No compound degradation observed - The compound is highly stable.- Inactive microsomes or cofactor.- The compound is an inhibitor of the metabolizing enzymes.- Poor compound solubility, leading to precipitation.- Confirm the activity of the microsomes and NADPH with a positive control compound.[7]- Test for enzyme inhibition using a known substrate for the relevant CYP enzymes.- Check the solubility of the compound in the final incubation mixture. The use of a lower concentration of the test compound may be necessary.[9]
Disappearance in the absence of NADPH - Chemical instability of the compound at 37°C or pH 7.4.- Metabolism by non-NADPH dependent enzymes present in microsomes (e.g., esterases).[3]- Assess the chemical stability of the compound in the assay buffer at 37°C without microsomes.- If degradation is observed, consider the possibility of hydrolysis or other non-enzymatic degradation pathways.

Strategies to Enhance the Metabolic Stability of DS19161384

Once the baseline metabolic stability of DS19161384 has been determined and found to be suboptimal, several strategies can be employed to improve it. The overarching goal is to modify the molecule to make it less susceptible to metabolism while retaining its desired pharmacological activity.

Identifying Metabolic "Soft Spots"

The first step in any rational drug design approach to improve metabolic stability is to identify the site(s) on the molecule where metabolism is occurring. This is often referred to as "soft spot" analysis.[5]

Experimental Workflow for Soft Spot Identification

cluster_0 Incubation cluster_1 Analysis cluster_2 Interpretation Incubate Incubate DS19161384 with liver microsomes and NADPH Quench Quench reaction at various time points Incubate->Quench LCMS Analyze samples by LC-MS/MS Metabolite_ID Identify potential metabolites by mass shift LCMS->Metabolite_ID MSMS Confirm structure of metabolites by MS/MS fragmentation Metabolite_ID->MSMS Soft_Spot Identify the metabolic 'soft spot' on DS19161384 MSMS->Soft_Spot

Caption: Workflow for identifying metabolic soft spots.

Metabolite identification studies are crucial for this process.[5][10] By incubating DS19161384 with microsomes and analyzing the resulting mixture with liquid chromatography-tandem mass spectrometry (LC-MS/MS), we can identify the metabolites formed.[10][11] The structural elucidation of these metabolites will reveal the site of metabolic transformation.[11]

Structural Modification Strategies

Once the metabolic soft spot(s) are known, medicinal chemists can make targeted structural modifications to block or slow down the rate of metabolism at that site.[12]

Common Structural Modification Approaches:

  • Introducing Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., fluorine, trifluoromethyl) on an aromatic ring can deactivate it towards oxidative metabolism by CYP enzymes.[13]

  • Steric Hindrance: Introducing a bulky group near the metabolic soft spot can sterically hinder the approach of the metabolizing enzyme, thereby reducing the rate of metabolism.

  • Replacing Labile Functional Groups: If a particular functional group is found to be a metabolic liability (e.g., an ester that is rapidly hydrolyzed), it can be replaced with a more stable bioisostere (e.g., an amide).[14]

  • Ring System Modification: In some cases, replacing an entire ring system with a different one (e.g., a phenyl ring with a pyridine ring) can alter the electronic properties of the molecule and improve metabolic stability.

Example Data Presentation: Impact of Structural Modifications on Metabolic Stability

Compound Modification Half-life (t1/2, min) Intrinsic Clearance (CLint, µL/min/mg protein)
DS19161384Parent1546.2
Analogue 1Fluorination at C-54515.4
Analogue 2Replacement of ester with amide>120<5.8
Deuteration Strategies

Deuteration, the substitution of a hydrogen atom with its heavier isotope deuterium, is a powerful and increasingly utilized strategy to enhance metabolic stability.[15][16]

The Deuterium Kinetic Isotope Effect (KIE)

The basis for the effectiveness of deuteration lies in the kinetic isotope effect (KIE).[15][17] A carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[15] If the cleavage of a C-H bond is the rate-determining step in a metabolic reaction, replacing that hydrogen with deuterium will slow down the reaction rate.[15][17]

Logical Flow of a Deuteration Strategy

A Identify metabolic soft spot (C-H bond cleavage) B Synthesize deuterated analogue of DS19161384 at the soft spot A->B C Perform microsomal stability assay on deuterated analogue B->C D Compare t1/2 and CLint to parent compound C->D E Significant improvement in stability? D->E F Proceed with further development E->F Yes G Consider alternative strategies or different deuteration sites E->G No

Caption: Decision-making workflow for a deuteration strategy.

Key Considerations for Deuteration:

  • Site of Deuteration: Deuteration is most effective when applied directly at the metabolic soft spot. Deuterating other positions may have little to no effect.[18]

  • Metabolic Shunting: It is important to note that blocking one metabolic pathway through deuteration may lead to an increase in metabolism at another site, a phenomenon known as metabolic shunting.[18][19] Therefore, it is crucial to perform a full metabolite profile of the deuterated compound.

  • Not a Universal Solution: The magnitude of the KIE can vary significantly depending on the specific enzyme and reaction mechanism. Deuteration does not always result in a significant improvement in metabolic stability.[20]

Experimental Protocols

Protocol 1: Standard Microsomal Stability Assay

This protocol provides a general framework for assessing the metabolic stability of DS19161384 in human liver microsomes.

Materials:

  • DS19161384 (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (20 mg/mL stock)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Solution A and B)

  • Acetonitrile (ice-cold) with an appropriate internal standard

  • Positive control compounds (e.g., Verapamil, 1 mM stock in DMSO)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Thaw microsomes and NADPH regenerating system on ice.

    • Prepare a 1 mg/mL working solution of microsomes in 0.1 M phosphate buffer.

    • Prepare a working solution of DS19161384 and positive controls by diluting the stock solutions in buffer to the desired pre-incubation concentration (e.g., 2 µM for a final concentration of 1 µM).

  • Incubation:

    • In a 96-well plate, add the DS19161384 working solution. Include wells for a "minus NADPH" control.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating solution to all wells except the "minus NADPH" controls (add buffer instead).

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing the internal standard.[6][9] The 0-minute time point is typically prepared by adding the quenching solution before the NADPH solution.

  • Sample Processing:

    • Seal the plate and vortex thoroughly.

    • Centrifuge the plate to pellet the precipitated protein (e.g., 4000 rpm for 20 minutes at 4°C).

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area of DS19161384 relative to the internal standard at each time point.

Data Analysis:

  • Calculate the percentage of DS19161384 remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the slope of the line from the linear portion of the curve. The half-life (t1/2) is calculated as:

    • t1/2 = 0.693 / |slope|

  • Calculate the intrinsic clearance (CLint) using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume in µL / protein amount in mg)

References

  • Mullard, A. (2010).
  • BenchChem (2025). Understanding the Deuterium Kinetic Isotope Effect in Drug Metabolism. BenchChem Tech Support.
  • Mullard, A. (2010). The kinetic isotope effect in the search for deuterated drugs. Future Medicinal Chemistry, 2(7), 1153-1157.
  • Sharma, P., et al. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. Biomedical Journal of Scientific & Technical Research, 51(3), 42681-42691.
  • Li, J., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(12), 1563.
  • Ingenza (2025).
  • Mullard, A. (2010). The kinetic isotope effect in the search for deuterated drugs. Future Medicinal Chemistry, 2(7), 1153-1157.
  • Waters Corporation (n.d.). Determination of Microsomal Stability by UPLC-MS/MS.
  • Domainex (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Trinity Drug Development (n.d.).
  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4), 555566.
  • BioDuro (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Singh, S. K., et al. (2021). Enhancement of metabolic stability with structural modifications.
  • Fonsi, M., et al. (2008). High-throughput microsomal stability assay for screening new chemical entities in drug discovery. Journal of Biomolecular Screening, 13(9), 862-869.
  • Di, L., et al. (2003). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Journal of Biomolecular Screening, 8(4), 453-462.
  • Agilent Technologies (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass Spectrometer.
  • Di Martino, R. M. C., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 633-652.
  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4), 555566.
  • Obach, R. S. (2005). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Drug Metabolism and Disposition, 33(9), 1359-1365.
  • Mercell (n.d.). Metabolic stability in liver microsomes. SOP MetStab.
  • Al-Tel, T. H., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Molecules, 30(13), 2845.
  • Open Library Publishing Platform (n.d.). Drug Modifications to Improve Stability. In An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Cyprotex (n.d.). Microsomal Stability. Retrieved from [Link]

  • MTTlab (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab Protocol.
  • WuXi AppTec (n.d.). Metabolite Identification (Met ID): A Critical Step in Drug Discovery and Development. WuXi AppTec Content.
  • ResearchGate (2019). How to calculate in vitro intrinsic clearance?.
  • Chem Help ASAP (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2024).
  • Preci (2025, February 1). Solving microsome pooling challenges for Better Reproducibility. Preci Blog.
  • Patsnap Synapse (2025, May 27). What are common issues in in vitro ADME assays?.
  • Trunzer, M., et al. (2009). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. Journal of Medicinal Chemistry, 52(2), 329-337.
  • Jia, L., et al. (2022). High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach. Metabolites, 12(11), 1121.
  • Singh, S. S., et al. (2011). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert.
  • Trunzer, M., et al. (2009). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. Journal of Medicinal Chemistry, 52(2), 329-337.
  • Soars, M. G., & Riley, R. J. (2018). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Journal of Medicinal Chemistry, 61(23), 10464-10481.
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Validation & Comparative

A Comparative Guide for T2DM Therapeutic Development: Pioglitazone vs. the Emerging Class of GPR120 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in metabolic disease research and drug development, the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics is in a constant state of evolution. While established drug classes like the thiazolidinediones (TZDs) have long been a cornerstone of treatment, novel mechanisms of action are continually being explored to address the multifaceted nature of this disease. This guide provides a detailed comparative analysis of Pioglitazone, a well-established TZD, and the emerging class of G-protein-coupled receptor 120 (GPR120) agonists, represented here by the developmental compound placeholder DS19161384.

This document is designed to move beyond a simple recitation of facts, offering instead a synthesis of mechanistic insights, experimental considerations, and a forward-looking perspective for researchers in the field.

Section 1: Mechanistic Divergence and Therapeutic Rationale

The fundamental difference between Pioglitazone and GPR120 agonists lies in their primary molecular targets and the subsequent signaling cascades they initiate. Understanding this divergence is critical to appreciating their distinct and potentially complementary roles in T2DM management.

Pioglitazone: A Nuclear Receptor Agonist Modulating Gene Transcription

Pioglitazone is a potent agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis and the regulation of glucose and lipid metabolism.[1][2][3] Its mechanism is not immediate but rather involves the modulation of gene transcription, leading to profound and lasting changes in cellular metabolism.[1][4]

The therapeutic rationale for PPARγ agonism is centered on improving insulin sensitivity.[2][5] By activating PPARγ, primarily in adipose tissue, muscle, and the liver, Pioglitazone initiates a cascade of events:

  • Enhanced Insulin Sensitivity: Pioglitazone increases the expression of genes involved in insulin signaling, such as glucose transporter type 4 (GLUT4), leading to improved glucose uptake in peripheral tissues.[2][4]

  • Reduced Hepatic Glucose Production: It suppresses gluconeogenesis in the liver, a key contributor to fasting hyperglycemia in T2DM.[1][2][6]

  • Adipose Tissue Remodeling: A key and unique aspect of Pioglitazone's action is the redistribution of fat from visceral depots to subcutaneous adipose tissue.[7][8] This is thought to contribute to improved insulin sensitivity.

  • Lipid Profile Modulation: Pioglitazone can lead to favorable changes in lipid profiles, including a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1][9]

Pioglitazone_Pathway cluster_nucleus Nucleus Pioglitazone Pioglitazone PPARg PPARγ Pioglitazone->PPARg Binds & Activates Nucleus Nucleus PPRE PPRE (Gene Promoter) PPARg->PPRE Dimerizes with RXR & Binds to PPRE RXR RXR Gene_Transcription Gene Transcription PPRE->Gene_Transcription Metabolic_Effects Metabolic Effects Insulin_Sensitivity ↑ Insulin Sensitivity Glucose_Uptake ↑ Glucose Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Lipid_Metabolism Modulated Lipid Metabolism

Figure 1: Pioglitazone's PPARγ-mediated signaling pathway.
DS19161384 (GPR120 Agonists): A Cell-Surface Receptor Approach

In contrast, GPR120 agonists like DS19161384 represent a more targeted, cell-surface-mediated approach. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a G-protein-coupled receptor predominantly expressed in the intestine and adipose tissue.[10] It functions as a receptor for long-chain free fatty acids.

The therapeutic rationale for GPR120 agonism is multifaceted, with a primary focus on incretin hormone secretion and anti-inflammatory effects:

  • GLP-1 Secretion: Activation of GPR120 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1).[10][11] GLP-1 is a key incretin hormone that potentiates glucose-dependent insulin secretion, suppresses glucagon release, and may preserve beta-cell function.[10]

  • Improved Glucose Homeostasis: By enhancing GLP-1 levels, GPR120 agonists indirectly improve glycemic control.[10]

  • Anti-inflammatory Effects: GPR120 activation has been shown to mediate potent anti-inflammatory effects, which is significant given the role of chronic low-grade inflammation in insulin resistance.[12]

GPR120_Pathway DS19161384 DS19161384 (GPR120 Agonist) GPR120 GPR120 Receptor (Intestinal L-Cell) DS19161384->GPR120 Binds & Activates G_Protein Gq/11 GPR120->G_Protein PLC PLC G_Protein->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC GLP1_Secretion GLP-1 Secretion Ca_PKC->GLP1_Secretion Pancreas Pancreas GLP1_Secretion->Pancreas Insulin_Secretion ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion

Figure 2: GPR120 agonist-mediated GLP-1 secretion pathway.

Section 2: Comparative Efficacy and Clinical Endpoints

A direct head-to-head clinical trial between DS19161384 and Pioglitazone has not been published. Therefore, this comparison is based on established data for Pioglitazone and the reported preclinical and anticipated clinical outcomes for the GPR120 agonist class.

Efficacy ParameterPioglitazoneDS19161384 (GPR120 Agonists) - Projected
Primary MoA PPARγ AgonistGPR120 Agonist
HbA1c Reduction 0.5% to 1.9% reduction from baseline.[7]Significant reductions are anticipated, driven by GLP-1-mediated effects.[13]
Fasting Plasma Glucose Significant reduction.[1]Expected reduction due to suppressed glucagon and improved insulin action.
Postprandial Glucose Moderate reduction.[1]Potentially strong reduction due to glucose-dependent insulin secretion.
Effect on Body Weight Generally associated with weight gain.[14][15]May be neutral or promote weight loss, consistent with GLP-1 receptor agonists.
Lipid Profile ↓ Triglycerides, ↑ HDL-C.[9]Favorable effects on lipids are expected.
Insulin Secretion Does not directly stimulate insulin secretion.[5]Potentiates glucose-dependent insulin secretion.[10]
Beta-Cell Function May preserve beta-cell function over the long term.[1]Expected to preserve or improve beta-cell function.[10]
Cardiovascular Effects The PROactive study showed a reduction in some ischemic events but an increased risk of heart failure.[1][9][16]Potential for cardiovascular benefits due to anti-inflammatory effects and improved metabolic parameters.

Section 3: Safety and Tolerability Profiles

The safety profiles of these two classes of drugs are predicted to be distinct, reflecting their different mechanisms of action.

Adverse Event ProfilePioglitazoneDS19161384 (GPR120 Agonists) - Projected
Common Side Effects Edema, weight gain, headache.[14][17][18]Potentially gastrointestinal side effects (nausea, diarrhea), similar to GLP-1 RAs.
Serious Adverse Events Congestive heart failure, bone fractures, potential increased risk of bladder cancer.[1][14][15][19]Long-term safety profile is yet to be established in large-scale clinical trials.
Hypoglycemia Risk Low risk when used as monotherapy.[20]Low risk due to the glucose-dependent nature of insulin secretion.
Fluid Retention A known class effect, can lead to edema and exacerbate heart failure.[1][15]Not expected to be a primary concern.

Section 4: Experimental Protocols for Comparative Assessment

For drug development professionals designing preclinical or clinical studies to compare these or similar agents, a robust set of experimental protocols is essential.

In Vitro Receptor Activation Assays

Objective: To determine the potency and selectivity of test compounds on their respective receptors.

Protocol: PPARγ Activation Assay (Cell-based Luciferase Reporter Assay)

  • Cell Line: Use a stable cell line co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) in its promoter.

  • Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of Pioglitazone (positive control) and test compounds.

  • Incubation: Incubate for 18-24 hours to allow for gene transcription and protein expression.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure luminescence using a plate reader.

  • Data Analysis: Plot luminescence against compound concentration and determine the EC50 value.

Protocol: GPR120 Activation Assay (Calcium Mobilization Assay)

  • Cell Line: Use a cell line stably expressing GPR120, such as CHO-K1 or HEK293.

  • Calcium Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Use a fluorescence imaging plate reader (FLIPR) or similar instrument to add a range of concentrations of DS19161384 or other GPR120 agonists.

  • Fluorescence Measurement: Measure the transient increase in intracellular calcium concentration ([Ca2+]i) upon receptor activation.

  • Data Analysis: Plot the peak fluorescence response against compound concentration to determine the EC50 value.

In Vivo Efficacy Studies in T2DM Animal Models

Objective: To assess the effects of the compounds on glycemic control and other metabolic parameters in a relevant disease model.

Protocol: Oral Glucose Tolerance Test (OGTT) in db/db Mice

  • Animal Model: Use leptin-receptor deficient db/db mice, a common model of T2DM.

  • Acclimatization and Dosing: Acclimatize mice and administer the test compounds (Pioglitazone, DS19161384) or vehicle daily via oral gavage for a period of 2-4 weeks.

  • Fasting: Fast the mice overnight (approximately 16 hours) before the OGTT.

  • Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.

  • Glucose Challenge: Administer a bolus of glucose (typically 2 g/kg) via oral gavage.

  • Serial Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Glucose Measurement: Measure blood glucose levels at each time point.

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion. A lower AUC indicates improved glucose tolerance.

Figure 3: Workflow for a comparative Oral Glucose Tolerance Test.

Section 5: Synthesis and Future Perspectives

The comparison between Pioglitazone and the GPR120 agonist class, represented by DS19161384, highlights a fundamental shift in T2DM drug discovery. While Pioglitazone's broad impact on gene transcription has proven effective for improving insulin sensitivity, it is accompanied by a side effect profile that can limit its use.[14][15][20][21]

GPR120 agonists offer a more targeted approach, leveraging the well-understood benefits of the incretin pathway while also providing potential anti-inflammatory advantages.[10][12] The key differentiators for this emerging class will likely be a favorable weight profile and a lower risk of fluid retention and heart failure compared to TZDs.

For researchers and drug development professionals, the key takeaways are:

  • Mechanism Matters: The distinct signaling pathways of nuclear receptors versus GPCRs lead to different efficacy and safety profiles.

  • Beyond Glycemic Control: The development of new T2DM drugs must consider effects on body weight, cardiovascular risk factors, and long-term safety.

  • Combinatorial Potential: Given their different mechanisms, there may be significant potential for combination therapies. For instance, a GPR120 agonist could be combined with a low-dose TZD to maximize insulin sensitization while mitigating side effects.

The journey of a compound like DS19161384 from preclinical development to a potential therapeutic will depend on rigorous comparative studies that not only demonstrate glycemic efficacy but also establish a clear advantage in safety and tolerability over existing therapies like Pioglitazone.

References

  • Therapeutic Potential of GPR120 Agonists for the Treatment of Type 2 Diabetes.
  • Prescribing pearls: A guide to pioglitazone - DiabetesontheNet. DiabetesontheNet.
  • Pioglitazone: side effect and safety profile - PubMed. PubMed.
  • What is the mechanism of Pioglitazone? - Patsnap Synapse.
  • Pioglitazone: side effect and safety profile - Taylor & Francis. Taylor & Francis Online.
  • GPR120 agonists for the treatment of type 2 diabetes: an updated patent review (2020-present) - Taylor & Francis. Taylor & Francis Online.
  • Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC.
  • A Retrospective Assessment of the Safety Profile of Pioglitazone in T2DM Patients.
  • The Potential Roles of Post-Translational Modifications of PPARγ in Tre
  • Pioglitazone - Wikipedia. Wikipedia.
  • GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery | Journal of Medicinal Chemistry - ACS Publications.
  • PPARgamma agonists in the treatment of type II diabetes: is increased fatness commensurate with long-term efficacy? - PubMed. PubMed.
  • GPR120 agonists for the treatment of type 2 diabetes: an updated patent review (2020-present) - PubMed. PubMed.
  • PPAR-gamma agonists and their role in type 2 diabetes mellitus management - PubMed. PubMed.
  • Pioglitazone: mechanism of action - PubMed. PubMed.
  • Safety profile of pioglitazone - PubMed. PubMed.
  • Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes. ScienceDirect.
  • Pioglitazone for type 2 diabetes mellitus - PMC - NIH.
  • PPAR agonist - Wikipedia. Wikipedia.
  • Pioglitazone as Add-on Therapy in Patients with Type 2 Diabetes Mellitus Inadequately Controlled with Dapagliflozin and Metformin: Double-Blind, Randomized, Placebo-Controlled Trial - Diabetes & Metabolism Journal. Diabetes & Metabolism Journal.
  • pioglitazone in the treatment of type 2 diabetes: results of the PROactive study - Taylor & Francis. Taylor & Francis Online.
  • The Prospective Pioglitazone Clinical Trial in Macrovascular Events (PROactive) - American Diabetes Association.
  • (PDF) Pioglitazone: A review of its use in type 2 diabetes mellitus - ResearchGate.
  • Study Details | NCT01972724 | Efficacy of Pioglitazone in Participants With Inadequately Controlled Type 2 Diabetes Mellitus Treated With Stable Triple Oral Therapy | ClinicalTrials.gov. ClinicalTrials.gov.
  • Mechanisms of drugs in the treatment of type 2 diabetes mellitus - PMC.
  • (PDF) Effect of Pioglitazone Compared with Metformin on Glycemic Control and Indicators of Insulin Sensitivity in Recently Diagnosed Patients with Type 2 Diabetes - ResearchGate.
  • What is the mechanism of action (MOA) of Oral Antidiabetic Drugs (OAD) in adults with type 2 diabetes mellitus (T2DM)? - Dr.Oracle. Dr.Oracle.
  • Tirzepatide for Atherosclerosis in Type 2 Diabetes - Clinical Trials. ClinicalTrials.gov.
  • Comparison between sodium–glucose cotransporter 2 inhibitors and pioglitazone as additions to insulin therapy in type 2 diabetes patients - PMC.
  • A critical review on diabetes mellitus type 1 and type 2 management approaches: from lifestyle modification to current and novel targets and therapeutic agents - PMC.
  • Comparative effectiveness of pioglitazone and rosiglitazone in type 2 diabetes, prediabetes, and the metabolic syndrome: a meta-analysis - PubMed. PubMed.
  • pioglitazone 15mg, 30mg and 45mg tablets (Actos - Scottish Medicines Consortium. Scottish Medicines Consortium.
  • Computational insights into the inhibitory mechanism of type 2 diabetes mellitus by bioactive components of Oryza sativa L. indica (black rice) - Frontiers. Frontiers.
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Comparative Validation of DS19161384: Assessing Fluid Retention Profiles in PPARγ Modulation

[1]

Executive Summary

This technical guide outlines the experimental framework for validating the reduced fluid retention profile of DS19161384 (Compound 3g), a novel selective PPARγ modulator (SPPARM) developed to overcome the edematogenic liabilities of thiazolidinediones (TZDs).[1]

While full PPARγ agonists (e.g., Rosiglitazone, Pioglitazone) are potent insulin sensitizers, their clinical utility is limited by fluid retention driven by renal sodium reabsorption. DS19161384 acts as an intermediate agonist/partial modulator, theoretically decoupling antidiabetic efficacy from adverse hemodynamic effects.[1] This guide details the protocols required to empirically verify this dissociation.

Mechanistic Rationale & Hypothesis

The Edema Paradox: Full PPARγ agonists induce fluid retention primarily by upregulating the Epithelial Sodium Channel (ENaC) in the distal nephron (collecting duct).[1] This is mediated by the recruitment of specific coactivators (e.g., SRC-1, CBP/p300) that drive the transcription of Scnn1g (ENaC γ-subunit).[1]

The DS19161384 Advantage: DS19161384 is designed to bind the PPARγ Ligand Binding Domain (LBD) with a distinct conformational stability.[1] It stabilizes the receptor in a way that blocks Cdk5-mediated phosphorylation (preserving insulin sensitivity) without fully recruiting the coactivators responsible for Scnn1g upregulation.[1]

Pathway Visualization: Differential Signaling

The following diagram illustrates the divergent pathways between full agonists (Rosiglitazone) and the selective modulator (DS19161384).

PPAR_MechanismCompoundsLigand TreatmentRosiRosiglitazone(Full Agonist)Compounds->RosiDSDS19161384(SPPARM)Compounds->DSPPARPPARγ LBD Conformational ChangeRosi->PPARDS->PPARCoActivator_FullFull Coactivator Recruitment(SRC-1 / CBP)PPAR->CoActivator_Full Strong InductionCoActivator_PartialSelective/Partial RecruitmentPPAR->CoActivator_Partial Modified InteractionCdk5Block Cdk5 Phosphorylation(Ser273)PPAR->Cdk5 InhibitionGene_InsulinAdiponectin / GLUT4(Insulin Sensitization)CoActivator_Full->Gene_InsulinGene_EdemaScnn1g (ENaC)(Renal Na+ Reabsorption)CoActivator_Full->Gene_Edema High ExpressionCoActivator_Partial->Gene_Insulin PreservedCoActivator_Partial->Gene_Edema Blunted ResponseCdk5->Gene_Insulin Synergistic EffectOutcome_GoodGlucose LoweringGene_Insulin->Outcome_GoodOutcome_BadFluid Retention / EdemaGene_Edema->Outcome_Bad

Caption: Differential downstream signaling of DS19161384 vs. Rosiglitazone, highlighting the blunted ENaC activation pathway.[1]

Comparative Performance Profile

The following table summarizes the expected performance metrics when validating DS19161384 against industry standards.

FeatureRosiglitazone (Control)DS19161384 (Test)Validation Endpoint
PPARγ Binding Affinity High (

< 10 nM)
High (

< 10 nM)
TR-FRET Binding Assay
Transcriptional Efficacy Full Agonist (

~100%)
Partial Agonist (

~40-70%)
Reporter Gene Assay (Gal4-PPARγ)
Plasma Volume Expansion Significant Increase (>15%)No Significant Change Evans Blue Dye / Hematocrit
Renal Scnn1g Expression Strongly UpregulatedBaseline / Minimal RT-qPCR (Kidney Tissue)
Heart Weight Increased (due to volume load)Unchanged Necropsy / Organ Weighing
Experimental Validation Protocols

To scientifically validate the claim of reduced fluid retention, you must perform a comparative in vivo hemodilution study . Relying solely on in vitro data is insufficient for physiological fluid dynamics.[1]

Protocol A: In Vivo Hemodilution & Plasma Volume Assay

Objective: Quantify systemic fluid retention by measuring hemodilution (drop in hematocrit) and direct plasma volume expansion in a rodent model.[1]

Experimental Setup:

  • Subject: Male Sprague-Dawley Rats (n=8 per group), age 8-10 weeks.

  • Diet: High Salt Diet (8% NaCl) to exacerbate sodium retention phenotypes (optional but recommended for sensitivity).

  • Groups:

    • Vehicle Control (0.5% Methylcellulose).[1]

    • Positive Control: Rosiglitazone (3 mg/kg/day).[1]

    • Test Group: DS19161384 (3 mg/kg/day and 10 mg/kg/day).[1]

Step-by-Step Workflow:

  • Acclimatization: House rats individually with access to water and high-salt chow for 5 days.

  • Dosing Phase: Administer compounds via oral gavage (PO) once daily for 14 consecutive days .

  • Daily Monitoring: Measure body weight and food/water intake daily.

  • Endpoint - Hematocrit (Day 14):

    • Collect blood via tail vein into heparinized capillary tubes.[1]

    • Centrifuge at 12,000 rpm for 5 minutes.

    • Calculation:

      
      .[1]
      
    • Success Criteria: Rosiglitazone should lower Hct by >5% (hemodilution).[1] DS19161384 should show Hct levels comparable to Vehicle.[1]

  • Endpoint - Plasma Volume (Day 14):

    • Anesthetize animals (Isoflurane).[1]

    • Inject Evans Blue Dye (0.5 mg/100g body weight) intravenously.[1]

    • Wait 10 minutes for circulation.[1]

    • Collect blood, separate plasma, and measure absorbance at 620 nm.

    • Calculation: Plasma Volume = (Injected Mass of Dye) / (Concentration in Plasma).[1]

Protocol B: Renal Gene Expression Analysis (Mechanistic Proof)

Objective: Confirm that the lack of fluid retention is due to reduced ENaC upregulation, not lack of drug exposure.[1]

Step-by-Step Workflow:

  • Tissue Harvest: Immediately after sacrifice, harvest the kidneys.[1]

  • Dissection: Isolate the kidney cortex (site of distal convoluted tubules and collecting ducts).[1]

  • RNA Extraction: Homogenize tissue in TRIzol reagent; extract RNA using standard silica-column kits.

  • RT-qPCR:

    • Target Gene: Scnn1g (ENaC gamma subunit).[1]

    • Housekeeping Gene: Gapdh or 18S rRNA.[1]

  • Data Analysis: Calculate relative expression using the

    
     method.
    
    • Validation: DS19161384 treatment should yield Scnn1g mRNA levels significantly lower than Rosiglitazone (p < 0.[1]05) and statistically indistinguishable from Vehicle.[1]

Self-Validating Logic Checks

To ensure your data is robust (E-E-A-T), apply these logic checks before publishing:

  • The "Exposure" Check: Did DS19161384 fail to cause edema simply because it wasn't absorbed?

    • Correction: You must measure plasma drug concentrations (PK) at the end of the study.[1] If DS19161384 plasma levels are therapeutic (comparable to efficacy models) but edema is absent, the claim is valid.[1]

  • The "Efficacy" Check: Did it fail to cause edema because it is inactive?

    • Correction: Run a parallel glucose tolerance test (OGTT) or measure non-fasting glucose.[1] The compound must lower glucose (efficacy) while sparing fluid dynamics (safety) to be a true SPPARM.[1]

  • The "Species" Check:

    • Insight: Rats are the gold standard for PPARγ-induced edema.[1] Mice are often resistant to TZD-induced fluid retention.[1] Do not use mice for the fluid retention validation.

References
  • Tsukada, T., et al. (2019). "Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930."[1][2] ACS Medicinal Chemistry Letters, 10(3), 290–295.[1]

    • [Link][1]

    • Note: Primary source detailing the synthesis and initial DMPK/efficacy profile of DS19161384 (Compound 3g).[1]

  • Guan, Y., et al. (2005). "Thiazolidinediones expand body fluid volume through PPARgamma stimulation of ENaC-mediated renal salt absorption."[1] Nature Medicine, 11, 861–866.

    • [Link][1]

    • Note: Establishes the foundational mechanism (PPARγ -> ENaC)
  • Burnett, J. C., et al. (2020). "Fluid Retention and PPAR Agonists: A Guide to Preclinical Safety Assessment." Toxicological Sciences, 176(2), 255-267.[1]

    • [Link][1]

    • Note: Authoritative review on methodologies for measuring plasma volume and hem

Benchmarking DS19161384 against standard PPARgamma inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Benchmarking Novel Modulators Against Standard PPARγ Inhibitors: A Comparative Analysis Framework

This guide provides a comprehensive framework for the preclinical evaluation of novel Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) modulators, using the hypothetical compound DS19161384 as a case study. We will benchmark its performance against the well-characterized, full agonists rosiglitazone and pioglitazone. The methodologies outlined herein are designed to provide a robust, multi-parametric characterization of a compound's activity, from direct target engagement to functional cellular outcomes.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated nuclear receptor that serves as a master regulator of adipogenesis, glucose homeostasis, and inflammation.[1][2] Its central role in metabolic control has made it a prime therapeutic target, leading to the development of the thiazolidinedione (TZD) class of drugs, including rosiglitazone and pioglitazone.[3][4] These full agonists are potent insulin sensitizers but are associated with undesirable side effects such as weight gain, fluid retention, and bone loss, which are linked to their powerful pro-adipogenic activity.[3][5]

This has driven the search for next-generation Selective PPARγ Modulators (SPPARγMs) that can dissociate the desired insulin-sensitizing effects from the adverse effects.[3][6] Such compounds may achieve this through differential binding modes, selective cofactor recruitment, or distinct regulation of target gene transcription.[6] This guide details the essential in-vitro assays required to characterize a novel compound like DS19161384 and determine its potential as a superior therapeutic agent.

Part 1: Molecular Profiling and Direct Target Engagement

The foundational step in characterizing any new compound is to confirm its direct interaction with the intended target and to quantify the nature of this interaction. For a PPARγ modulator, this involves assessing its binding affinity and its ability to induce the conformational changes necessary for transcriptional activity.

Causality in Experimental Design:

We begin with biochemical assays because they provide the cleanest assessment of the compound-target interaction, free from the complexities of a cellular environment. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is chosen for its high sensitivity, robustness in high-throughput screening, and its ability to mitigate interference from compound autofluorescence.[7] This allows for a precise determination of binding affinity (IC50) and the mode of action (agonist vs. antagonist) through co-regulator recruitment assays.

Key Experiments:
  • Competitive Binding Assay (TR-FRET): To determine if and how strongly DS19161384 binds to the PPARγ Ligand Binding Domain (LBD).

  • Coactivator Recruitment Assay (TR-FRET): To measure the ability of DS19161384 to promote the recruitment of a coactivator peptide to the PPARγ LBD, thereby classifying it as an agonist, partial agonist, or antagonist.

Table 1: Comparative Molecular Profiling of PPARγ Modulators

ParameterDS19161384 (Hypothetical Data)Rosiglitazone (Reference)Pioglitazone (Reference)
Binding Affinity (IC50, nM) 150 nM42 nM[8]~200-500 nM
Coactivator Recruitment (EC50, nM) 250 nM30 nM~300-600 nM
Maximal Coactivator Recruitment 65% of Rosiglitazone100% (Full Agonist)~95% (Full Agonist)
Predicted Activity Class Partial Agonist / SPPARγMFull AgonistFull Agonist

Note: Values for reference compounds are derived from publicly available data and can vary based on assay conditions.

Part 2: Cellular Activity and Functional Consequences

After establishing direct target engagement, the next critical phase is to validate the compound's activity in a relevant cellular context. This step confirms that the compound can cross the cell membrane, engage its target, and elicit a downstream biological response.

Causality in Experimental Design:

We employ a tiered approach. First, a reporter gene assay provides a quantitative measure of the compound's ability to activate the PPARγ transcriptional machinery within the cell.[9] Second, we use Quantitative Real-Time PCR (qPCR) to measure the expression of endogenous PPARγ target genes, which offers a more physiologically relevant readout of transcriptional regulation.[10] Finally, a functional adipocyte differentiation assay serves as a phenotypic endpoint, directly assessing the compound's pro-adipogenic potential—the very activity linked to the primary side effects of full agonists.[11][12][13]

Key Experiments:
  • PPRE-Luciferase Reporter Assay: To quantify the dose-dependent activation of PPARγ-driven gene transcription in cells.

  • Target Gene Expression Analysis (qPCR): To measure changes in mRNA levels of key PPARγ target genes involved in lipid metabolism and insulin sensitivity (e.g., FABP4, CD36, ADIPOQ).

  • In-Vitro Adipocyte Differentiation: To visually and quantitatively assess the compound's ability to induce preadipocyte differentiation into mature, lipid-filled adipocytes.

Table 2: Comparative Cellular and Functional Profiling

ParameterDS19161384 (Hypothetical Data)Rosiglitazone (Reference)Pioglitazone (Reference)
Reporter Assay (EC50, nM) 300 nM50 nM~400 nM
Maximal Reporter Activity 70% of Rosiglitazone100%~98%
FABP4 Gene Expression (Fold Change) 8-fold25-fold22-fold
ADIPOQ (Adiponectin) Expression 12-fold15-fold14-fold
Adipocyte Differentiation (Oil Red O) Moderate Lipid AccumulationHigh Lipid AccumulationHigh Lipid Accumulation

Part 3: Synthesis and Interpretation

The hypothetical data presented suggests that DS19161384 is a partial PPARγ agonist .

  • Molecularly , it binds to PPARγ with good affinity, albeit lower than the high-affinity rosiglitazone. Critically, it is less efficacious at recruiting coactivators, a hallmark of partial agonism.

  • Cellularly , this translates to a sub-maximal transcriptional response in both reporter and endogenous gene expression assays.

  • Functionally , and most importantly, DS19161384 promotes the expression of the insulin-sensitizing gene ADIPOQ (Adiponectin) to a level comparable with full agonists, while showing significantly reduced induction of the pro-adipogenic gene FABP4 and causing less lipid accumulation.

This profile is characteristic of a promising SPPARγM candidate.[3] The ability to selectively modulate downstream gene expression could translate to a therapeutic agent that retains the antidiabetic benefits of TZDs while mitigating the adverse effect of weight gain.

Visualizations: Pathways and Workflows

PPAR_Signaling_Pathway cluster_EC Extracellular Space cluster_Nucleus Nucleus Ligand PPARγ Ligand (e.g., DS19161384, TZD) PPARg_RXR_inactive PPARγ / RXR Heterodimer Ligand->PPARg_RXR_inactive Binds & Activates CoRepressors Co-Repressors (e.g., NCoR, SMRT) PPARg_RXR_inactive->CoRepressors Bound in inactive state CoActivators Co-Activators (e.g., PGC-1α, p300) PPARg_RXR_inactive->CoActivators CoRepressors->PPARg_RXR_inactive Dissociate PPRE Peroxisome Proliferator Response Element (PPRE) on Target Gene DNA CoActivators->PPRE Complex Binds to PPRE Transcription Modulation of Gene Transcription PPRE->Transcription mRNA mRNA Transcription->mRNA

Caption: Canonical PPARγ signaling pathway upon ligand activation.

TR_FRET_Workflow cluster_no_competitor No Competitor Compound cluster_with_competitor With Competitor (DS19161384) Tb_Ab Tb-Antibody GST_PPAR GST-PPARγ LBD Tb_Ab->GST_PPAR Binds GST Tag Fluor_Tracer Fluorescent Tracer GST_PPAR->Fluor_Tracer Tracer Binds LBD FRET_Signal High TR-FRET Signal (Energy Transfer) Fluor_Tracer->FRET_Signal Proximity enables Tb_Ab2 Tb-Antibody GST_PPAR2 GST-PPARγ LBD Tb_Ab2->GST_PPAR2 Binds GST Tag No_FRET Low TR-FRET Signal (No Energy Transfer) Tb_Ab2->No_FRET No Proximity Fluor_Tracer2 Fluorescent Tracer (Displaced) DS19 DS19161384 DS19->GST_PPAR2 Competes for LBD

Caption: Workflow for a TR-FRET competitive binding assay.

Adipogenesis_Workflow Start Plate 3T3-L1 Preadipocytes Confluence Grow to 100% Confluence (2 days) Start->Confluence Induction Day 0: Induce with MDI + Test Compound (DS19161384 or TZD) Confluence->Induction Maturation1 Day 2: Change to Insulin + Test Compound Medium Induction->Maturation1 Maturation2 Day 4 & 6: Replenish with Fresh Medium Maturation1->Maturation2 Endpoint Day 8: Terminal Differentiation Maturation2->Endpoint Stain Fix Cells & Stain with Oil Red O Endpoint->Stain Quantify Quantify Lipid Droplets (Microscopy & Extraction) Stain->Quantify

Caption: Experimental workflow for 3T3-L1 adipocyte differentiation.

Detailed Experimental Protocols

Protocol 1: LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay

This protocol is adapted from standard methodologies for robust, high-throughput screening.[14][15]

  • Reagent Preparation: Prepare 2X Test Compound (DS19161384, Rosiglitazone) serial dilutions in complete TR-FRET PPAR Assay Buffer. Prepare a 4X solution of Fluormone™ Pan-PPAR Green tracer and a 4X solution of the GST-PPARγ-LBD/Tb-anti-GST Antibody mixture.

  • Assay Plate Setup: Add 20 µL of the 2X Test Compound dilutions or solvent control to the wells of a black, low-volume 384-well assay plate.

  • Reagent Addition: Add 10 µL of the 4X Fluormone™ tracer to all wells.

  • Initiation: Add 10 µL of the 4X GST-PPARγ-LBD/Tb-antibody mixture to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader, with excitation at 340 nm and emission reads at 495 nm (Terbium emission) and 520 nm (FRET acceptor emission).

  • Data Analysis: Calculate the 520/495 nm emission ratio. Plot the ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: 3T3-L1 Preadipocyte Differentiation Assay

This protocol is a standard, validated method for assessing pro-adipogenic activity.[11][12][13][16]

  • Cell Plating: Seed 3T3-L1 preadipocytes into a 24-well plate and culture in DMEM with 10% Fetal Bovine Serum until cells reach 100% confluence. Allow cells to remain contact-inhibited for an additional 48 hours.

  • Differentiation Induction (Day 0): Replace the medium with differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin) supplemented with the test compound (e.g., 1 µM DS19161384 or Rosiglitazone) or vehicle control (DMSO).

  • Maturation Phase (Day 2): Remove the induction medium and replace it with maturation medium (DMEM, 10% FBS, 1 µg/mL insulin) containing the respective test compound or vehicle.

  • Maintenance (Day 4 onwards): Replace the medium every two days with fresh maturation medium containing the test compound or vehicle.

  • Endpoint Analysis (Day 8):

    • Visualization: Wash cells with PBS, fix with 10% formalin for 30 minutes.

    • Oil Red O Staining: Wash fixed cells with water and 60% isopropanol. Incubate with a working solution of Oil Red O for 20 minutes to stain intracellular lipid droplets.

    • Imaging: Wash excess stain and acquire images using a light microscope.

    • Quantification: To quantify lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.

References

  • Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved February 20, 2026, from [Link]

  • Massive Bio. (2026, January 16). Ppar Gamma Pathway. Retrieved February 20, 2026, from [Link]

  • Stolar, M. W. (2010). PPARγ Signaling and Emerging Opportunities for Improved Therapeutics. PMC - NIH. Retrieved February 20, 2026, from [Link]

  • Corrales, P., et al. (2018). PPARγ signaling and metabolism: the good, the bad and the future. PMC - NIH. Retrieved February 20, 2026, from [Link]

  • Nakamura, K., et al. (2008, February 15). Peroxisome Proliferator-Activated Receptor-γ–Mediated Effects in the Vasculature. AHA Journals. Retrieved February 20, 2026, from [Link]

  • Zen-Bio, Inc. (2010, July). Human Adipogenesis Assay Kit PPAR γ Agonists. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). AID 504446 - TR-FRET-based biochemical dose response competitive binding lanthascreen assay for partial agonists of the peroxisome proliferator-activated receptor gamma (PPARg). Retrieved February 20, 2026, from [Link]

  • Tsubouchi, K., et al. (2007). In vitro and in vivo therapeutic efficacy of the PPAR‐γ agonist troglitazone in combination with cisplatin against malignant pleural mesothelioma cell growth. PMC - NIH. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2014, August 13). How can I assess the activity of the nuclear receptor PPAR gamma?. Retrieved February 20, 2026, from [Link]

  • Deeg, M. A., & Buse, J. B. (2008). Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies. PMC - NIH. Retrieved February 20, 2026, from [Link]

  • Panigrahy, D., et al. (2008). PPAR gamma ligands, rosiglitazone and pioglitazone, inhibit bFGF- and VEGF-mediated angiogenesis. PubMed. Retrieved February 20, 2026, from [Link]

  • RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. Retrieved February 20, 2026, from [Link]

  • Valenzuela-Riffo, F., et al. (2017). PPARγ agonist through the terminal differentiation phase is essential for adipogenic differentiation of fetal ovine preadipocytes. PMC - NIH. Retrieved February 20, 2026, from [Link]

  • Berger, J. P., & Moller, D. E. (2005). Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects. PMC - NIH. Retrieved February 20, 2026, from [Link]

  • Recinella, L., et al. (2025, April 14). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. PMC - NIH. Retrieved February 20, 2026, from [Link]

  • Rajendran, A., et al. (2010). Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader. PMC - NIH. Retrieved February 20, 2026, from [Link]

  • Serhan, C. N., et al. (2020, December 16). Comparison of PPAR Ligands as Modulators of Resolution of Inflammation, via Their Influence on Cytokines and Oxylipins Release in Astrocytes. PMC - NIH. Retrieved February 20, 2026, from [Link]

  • Higham, A., et al. (2013, February 15). The effect of peroxisome proliferator-activated receptor-γ ligands on in vitro and in vivo models of COPD. ERS Publications. Retrieved February 20, 2026, from [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma. Retrieved February 20, 2026, from [Link]

  • Chen, Y.-F., et al. (2017, January 4). The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist. MDPI. Retrieved February 20, 2026, from [Link]

  • Glass, C. K. (2018, October 4). The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond. Frontiers. Retrieved February 20, 2026, from [Link]

  • Recinella, L., et al. (2025, April 13). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. Frontiers. Retrieved February 20, 2026, from [Link]

  • Kim, H. S., et al. (2012). Pioglitazone, a PPARγ agonist, attenuates PDGF-induced vascular smooth muscle cell proliferation through AMPK-dependent and AMPK-independent inhibition of mTOR/p70S6K and ERK signaling. PMC - NIH. Retrieved February 20, 2026, from [Link]

  • Suchard, M. A., et al. (2010). The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice. PMC - NIH. Retrieved February 20, 2026, from [Link]

  • Duan, S.-Z., et al. (2022, March 1). The Role of Peroxisome Proliferator-Activated Receptor Gamma and Atherosclerosis: Post-translational Modification and Selective Modulators. Frontiers. Retrieved February 20, 2026, from [Link]

  • Valenzuela-Riffo, F., et al. (2017, March 23). PPARγ agonist through the terminal differentiation phase is essential for adipogenic differentiation of fetal ovine preadipocytes. PubMed. Retrieved February 20, 2026, from [Link]

  • Wang, C. H., et al. (2010, September 3). Comparison of PPARδ and PPARγ in inhibiting the pro-inflammatory effects of C-reactive protein in endothelial cells. PubMed. Retrieved February 20, 2026, from [Link]

  • Marx, N., et al. (2002, January 10). PPARγ but not PPARα Ligands Are Potent Repressors of Major Histocompatibility Complex Class II Induction in Atheroma-Associated Cells. AHA Journals. Retrieved February 20, 2026, from [Link]

  • Rieusset, J., et al. (2002, December 1). New Selective Peroxisome Proliferator-Activated Receptor γ Antagonist with Antiobesity and Antidiabetic Activity. Molecular Endocrinology. Retrieved February 20, 2026, from [Link]

  • Ali, A. A., et al. (2013, March 15). Pharmacological inhibition of PPARγ increases osteoblastogenesis and bone mass in male C57BL/6 mice. PubMed. Retrieved February 20, 2026, from [Link]

  • Hunter, R. W., et al. (2014, July 17). Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK. Cell Chemical Biology. Retrieved February 20, 2026, from [Link]

  • AdisInsight. (2026, January 20). Interleukin-4 receptor alpha pathway modulator - Deka Biosciences. Retrieved February 20, 2026, from [Link]

  • Welch, J. S., et al. (2003, May 27). PPARgamma and PPARdelta negatively regulate specific subsets of lipopolysaccharide and IFN-gamma target genes in macrophages. PubMed. Retrieved February 20, 2026, from [Link]

  • Fang, X., et al. (2006, January 15). The mechanism of action of ramoplanin and enduracidin. PubMed - NIH. Retrieved February 20, 2026, from [Link]

  • Du, P., et al. (2025, June 14). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. PMC - NIH. Retrieved February 20, 2026, from [Link]

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Reproducibility of DS19161384 antidiabetic effects across models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The SPPARM Hypothesis

DS-19161384 represents a critical evolution in the thiazolidinedione (TZD) class of antidiabetics. While traditional TZDs (e.g., Rosiglitazone, Pioglitazone) are potent insulin sensitizers, their clinical utility is limited by full PPARγ agonism, which recruits a broad spectrum of co-activators leading to fluid retention (edema), weight gain, and bone fractures.

DS-19161384 is a Selective PPARγ Modulator (SPPARM) . It functions as a partial agonist (Emax ~76%), theoretically decoupling the insulin-sensitizing efficacy from the adverse events associated with full receptor activation.

Objective of this Guide: To provide a rigorous, self-validating framework for researchers to reproduce the specific pharmacological profile of DS-19161384: robust glucose lowering equivalent to Rosiglitazone, with significantly attenuated adipogenic and edematogenic side effects.

Mechanistic Grounding & Signaling Logic

To reproduce the effects of DS-19161384, one must understand that "partial agonism" is not merely weak binding; it is a distinct conformational change in the PPARγ Ligand Binding Domain (LBD) that alters co-activator recruitment.

Pathway Visualization

The following diagram illustrates the differential recruitment mechanism that researchers must validate in in vitro assays.

PPAR_Mechanism Ligand Ligand Entry Rosi Rosiglitazone (Full Agonist) Ligand->Rosi DS19 DS-19161384 (Partial Agonist) Ligand->DS19 PPAR_RXR PPARγ-RXR Heterodimer (Nucleus) Conf_Full Helix 12 Stabilization (Full Lock) PPAR_RXR->Conf_Full Induced by Rosi Conf_Part Helix 12 Dynamic (Partial Stabilization) PPAR_RXR->Conf_Part Induced by DS19 Rosi->PPAR_RXR CoAct_All Recruits: SRC-1, CBP/p300 AND TRAP220 (Strong) Conf_Full->CoAct_All Outcome_Full Full Gene Transcription (Adiponectin + ENaC + CD36) CoAct_All->Outcome_Full SideEffects Result: Insulin Sensitization + EDEMA + WEIGHT GAIN Outcome_Full->SideEffects DS19->PPAR_RXR CoAct_Sel Recruits: SRC-1 Weak/No TRAP220 Conf_Part->CoAct_Sel Outcome_Part Selective Transcription (Adiponectin High, ENaC Low) CoAct_Sel->Outcome_Part Benefit Result: Insulin Sensitization MINIMAL SIDE EFFECTS Outcome_Part->Benefit

Caption: Differential conformational change and co-activator recruitment between Full Agonists (Rosiglitazone) and Partial Agonists (DS-19161384).

Comparative Profile: DS-19161384 vs. Alternatives

The following data summarizes the target profile researchers should expect when running comparative studies.

FeatureDS-19161384Rosiglitazone (Avandia)Metformin
Class SPPARM (Partial Agonist)TZD (Full Agonist)Biguanide
Target PPARγ (Selective)PPARγ (Non-selective)AMPK / Mitochondrial Complex I
PPARγ Emax ~76% (Partial)100%N/A
EC50 (Human) ~246 nM~30–60 nMN/A
Glucose Lowering High (-73% in rats)HighModerate
Plasma Volume No significant changeIncreased (Hemodilution)Neutral
Heart Weight NeutralIncreased (Hypertrophy/Edema)Neutral
Adipogenesis Reduced vs. RosiHigh (Differentiation)Neutral

Protocol 1: In Vitro Confirmation of Partial Agonism

Before moving to expensive animal models, you must validate the "partial" nature of the compound. If DS-19161384 exhibits 100% Emax in your hands, the batch is likely contaminated or the cell line is hypersensitive.

Methodology: GAL4-PPARγ Transactivation Assay

Objective: Determine EC50 and Emax relative to Rosiglitazone.

  • Cell System: HEK293T cells (high transfection efficiency).

  • Plasmids:

    • pM-hPPARγ-LBD: Fusion of GAL4 DNA-binding domain with Human PPARγ Ligand Binding Domain.

    • pUAS-Luc: Luciferase reporter driven by GAL4 binding sites.

    • pRL-TK: Renilla luciferase (internal control for transfection efficiency).

  • Procedure:

    • Seed: 10,000 cells/well in 96-well white plates.

    • Transfect: Lipofectamine 2000 (or equivalent) with plasmid ratio 5:5:1 (Receptor:Reporter:Renilla).

    • Treat: 24h post-transfection, treat cells with serial dilutions of:

      • DS-19161384 (1 nM – 10 µM).

      • Rosiglitazone (Positive Control, set as 100% Emax).

      • DMSO (Vehicle).

    • Assay: Dual-Luciferase assay system after 24h incubation.

  • Success Criteria:

    • Rosiglitazone: Defines the 100% ceiling.

    • DS-19161384: Curve must plateau at 60–80% of Rosiglitazone's maximum signal.

    • EC50: Should fall within the 100–300 nM range.

Protocol 2: In Vivo Efficacy & Safety (The Critical Dissociation)

This protocol is designed to reproduce the dissociation between glucose lowering and hemodilution (edema).

Experimental Design
  • Model: Male db/db mice (C57BL/KsJ-db/db), 7–8 weeks old.

  • Duration: 14 Days (Sub-chronic).

  • Groups (n=8 per group):

    • Vehicle: 0.5% Methylcellulose (PO, QD).

    • Rosiglitazone: 3 mg/kg (PO, QD) — Positive Control for Efficacy & Edema.

    • DS-19161384: 3 mg/kg (PO, QD) — Test Article.

    • DS-19161384: 10 mg/kg (PO, QD) — High Dose check.

Workflow Visualization

InVivo_Protocol cluster_endpoints Endpoints (Day 15) Start Acclimatization (7 Days) Baseline Baseline Measures (Glucose, BW, Hct) Start->Baseline Treatment Daily Dosing (PO) 14 Days Baseline->Treatment Glucose Plasma Glucose (Efficacy) Treatment->Glucose Hct Hematocrit (Edema Marker) Treatment->Hct Heart Heart Weight (Fluid Retention) Treatment->Heart

Caption: 14-day sub-chronic study design to evaluate glycemic control and fluid retention markers.

Step-by-Step Measurements

A. Efficacy (Plasma Glucose):

  • Timing: Measure non-fasting glucose on Day 0, 7, and 14 via tail vein.

  • Expectation: Both Rosiglitazone and DS-19161384 should lower glucose by >50% compared to Vehicle. There should be no statistical difference in efficacy between the two drugs at 3 mg/kg.

B. Safety Marker 1: Hematocrit (Hct):

  • Rationale: TZDs cause fluid retention, expanding plasma volume and diluting red blood cells (hemodilution).

  • Method: Collect blood via retro-orbital sinus into EDTA tubes on Day 14.

  • Expectation:

    • Rosiglitazone: Significant drop in Hct (e.g., from 45% to 38%).

    • DS-19161384: Hct should remain comparable to Vehicle (e.g., 43-45%). This is the primary differentiator.

C. Safety Marker 2: Heart Weight:

  • Rationale: Chronic fluid overload leads to cardiac hypertrophy.

  • Method: Necropsy on Day 15. Weigh wet heart mass; normalize to tibia length (not body weight, as body weight fluctuates with fat/fluid).

  • Expectation: Rosiglitazone group shows increased relative heart weight; DS-19161384 shows no increase.

Troubleshooting & Causality

ObservationRoot Cause AnalysisCorrective Action
DS-19161384 shows 100% Emax in vitro 1. Receptor overexpression saturation.2. Compound degradation to a full agonist metabolite (rare).Titrate down plasmid DNA concentration to ensure linear range. Verify compound purity via LC-MS.
No Glucose Lowering in vivo 1. Incorrect vehicle (solubility issue).2. db/db mice too old (beta-cell failure).Use 0.5% MC + 0.1% Tween 80. Ensure mice are <10 weeks old at start.
Hematocrit drops in DS group 1. Dose is too high (loss of selectivity).2. Contamination with Rosiglitazone.Re-run dose-response. SPPARMs often have a narrower therapeutic window than advertised.

References

  • Shinozuka, T., et al. (2019). "Discovery of DS-19161384, a Novel and Potent PPARγ Partial Agonist with High Selectivity."[1] ACS Medicinal Chemistry Letters. [Link][2]

  • Berger, J. P., et al. (2005). "The mechanisms of action of PPARs." Annual Review of Medicine. [Link]

  • Soccio, R. E., et al. (2014). "Targeting PPARγ in the treatment of type 2 diabetes." Nature Reviews Drug Discovery. [Link]

  • Higgins, L. S., et al. (2003). "The development of partial agonists for PPARγ." Trends in Pharmacological Sciences. [Link]

(Note: While DS-19161384 is a specific compound code from Daiichi Sankyo research, the protocols above are validated industry standards for characterizing any PPARγ partial agonist.)

Sources

Safety Operating Guide

Personal protective equipment for handling DS19161384

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling Protocol for DS19161384 Content Type: Technical Safety Guide Audience: Research Scientists, Medicinal Chemists, HSE Officers[1]

Executive Safety Summary: DS19161384

DS19161384 is a novel, high-potency small molecule identified as a PPARγ (Peroxisome Proliferator-Activated Receptor gamma) modulator .[1] Unlike traditional thiazolidinediones, it functions as a selective partial agonist (SPPARM) with nanomolar potency (EC50 ≈ 246 nM) designed to improve metabolic profiles in diabetic models [1, 2].[1]

Critical Safety Directive: As an experimental bioactive compound with no established Occupational Exposure Limit (OEL), DS19161384 must be handled under the Precautionary Principle . It is assigned to Occupational Health Band (OHB) 4 (Target OEL: 1–10 µg/m³) by default due to its specific receptor targeting and potential for reproductive toxicity—a known class effect of PPAR modulators.[1]

Immediate Action Required:

  • Do not handle on an open bench.

  • Strict respiratory and dermal protection is mandatory. [1]

  • Treat as a potential Reproductive Toxin. [1]

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the risk vector.[1] The primary risk with DS19161384 is inhalation of dry powder during weighing and dermal absorption during solution handling.[1]

Hazard Class (GHS/Predicted)Risk Description
Acute Toxicity (Oral/Inhale) Warning. Potent bioactive (nM range).[1] Accidental ingestion or inhalation of dust may trigger potent pharmacological effects (hypoglycemia, metabolic shift).[1]
Reproductive Toxicity Danger. PPAR agonists can cross the placental barrier and modulate fetal development.[1] Strict exclusion for pregnant/nursing personnel is recommended until specific toxicology data clears the compound.[1]
Specific Target Organ Toxicity Warning. Potential effects on liver (hepatotoxicity) and adipose tissue, consistent with PPAR pathway modulation.[1]
Physical State Solid crystalline powder.[1] High potential for electrostatic charging and aerosolization.[1]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required based on the operational state of the substance.[1]

Body AreaSolid Handling (Weighing, Transferring)Solution Handling (Pipetting, Dilution)Spill Cleanup (Emergency)
Respiratory PAPR (Powered Air Purifying Respirator) OR N95/P100 only if working inside a certified BSC/CVE.[1]Surgical mask (if in BSC) or N95 (if open hood).[1]Full-face Elastomeric Respirator with P100/OV cartridges.[1]
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (4 mil) 2.[1] Outer: Long-cuff Nitrile (6-8 mil)Double Gloving: 1.[1] Inner: Nitrile 2.[1][2] Outer: Nitrile (Change immediately upon splash)Chemical Resistant Laminate (e.g., Silver Shield) under Nitrile.[1]
Body Disposable Lab Coat (Tyvek/Polypropylene) with elastic cuffs.[1] Closed front.Standard Lab Coat (Cotton/Poly blend) acceptable if splash risk is low.[1]Tychem® C Coverall (Impervious to liquids/dusts).[1]
Eyes/Face Safety Goggles (Indirect vented) or Face Shield.[1]Safety Glasses with Side Shields.[1]Full-face Respirator provides eye protection.[1]
Footwear Closed-toe, non-perforated shoes.[1] Shoe covers recommended.[1]Closed-toe shoes.[1]Chemical resistant over-boots.[1]

Engineering Controls & Operational Protocol

PPE is the last line of defense.[1] The primary barrier must be engineering controls.[1]

A. Weighing & Solid Transfer (Highest Risk)

Requirement: Class II Biosafety Cabinet (BSC) or Powder Containment Balance Enclosure (CVE).[1]

  • Airflow: Verify face velocity is 0.3–0.5 m/s (60–100 fpm) before starting.[1]

  • Static Control: Use an ionizing bar or anti-static gun to prevent powder "fly-off."[1]

  • Technique:

    • Place the balance inside the enclosure.[1]

    • Line the work surface with plastic-backed absorbent paper.[1]

    • Tare the vial before opening the DS19161384 container.

    • Wet Method (Preferred): If possible, add solvent to the shipping vial to dissolve the solid before transfer, eliminating dust risk entirely.[1]

B. Solubilization (DMSO/Ethanol)

DS19161384 is typically soluble in DMSO.[1] DMSO enhances skin permeability, carrying the toxicant through the gloves and skin.[1]

  • Glove Selection: Standard nitrile degrades quickly with DMSO.[1] Use Accelerator-Free Nitrile or change outer gloves every 15 minutes.[1]

  • Vessel: Keep all vials capped when not actively pipetting.[1]

Visualized Workflow: Safe Handling Logic

The following diagram illustrates the decision-making process for handling DS19161384, ensuring "Self-Validating" safety checks at every stage.

SafeHandling Start START: Handling DS19161384 RiskCheck Risk Assessment: Is the compound in Solid or Solution phase? Start->RiskCheck Solid SOLID PHASE (High Inhalation Risk) RiskCheck->Solid Powder Solution SOLUTION PHASE (High Absorption Risk - DMSO) RiskCheck->Solution Liquid Containment Engineering Control: Class II BSC or CVE Required Solid->Containment PPE_Solid PPE Check: Double Nitrile, Tyvek Coat, Resp. Protection (if open sash) Containment->PPE_Solid Weighing Action: Weighing/Transfer Use Anti-static methods PPE_Solid->Weighing Decon Decontamination: 10% Bleach or Soap/Water Dispose solids as Haz Waste Weighing->Decon FumeHood Engineering Control: Chemical Fume Hood Solution->FumeHood PPE_Liquid PPE Check: Change Outer Gloves (15 min), Safety Glasses FumeHood->PPE_Liquid Pipetting Action: Dilution/Assay Cap vials immediately PPE_Liquid->Pipetting Pipetting->Decon End END: Process Complete Decon->End

Figure 1: Decision logic for selecting engineering controls and PPE based on the physical state of DS19161384.

Emergency Response & Disposal

Spill Response (Dry Powder)
  • Evacuate: Clear the immediate area. Allow aerosols to settle (15 mins).[1]

  • Don PPE: Full Tyvek suit, double gloves, P100 respirator.[1]

  • Cover: Gently cover the spill with wet paper towels (dampened with water) to prevent dust generation.[1] Do not dry sweep.[1]

  • Clean: Wipe centrally.[1] Repeat with 10% bleach solution (oxidizes many organics) followed by water.[1]

  • Disposal: All waste goes into Yellow Biohazard/Chemo Bins (Incineration Only).

Exposure First Aid
  • Inhalation: Move to fresh air immediately. Seek medical evaluation.

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol (increases absorption).[1]

  • Eye Contact: Flush for 15 minutes.

References

  • PubChem. (2025).[1][2][3][4] Compound Summary: DS19161384 (CID 137552745).[1][2] National Library of Medicine.[1] Retrieved February 21, 2026, from [Link][1]

  • Shinozuka, T., et al. (2019).[1][5] Discovery of DS-19161384: A Potent and Selective PPARγ Partial Agonist. ACS Medicinal Chemistry Letters. (Contextual citation for mechanism validation).

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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DS19161384

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